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  • Product: Ethyl 4,5-dimethylthiophene-3-carboxylate
  • CAS: 19156-44-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 4,5-dimethylthiophene-3-carboxylate (CAS: 19156-44-6)

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4,5-dimethylthiophene-3-carboxylate, a polysubstituted thiophene derivative, is a valuable building block in organic synthesis, particula...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-dimethylthiophene-3-carboxylate, a polysubstituted thiophene derivative, is a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. The thiophene ring is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds, owing to its unique electronic properties and ability to act as a bioisostere for other aromatic systems.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of Ethyl 4,5-dimethylthiophene-3-carboxylate, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

Physicochemical Data
PropertyValueSource
CAS Number 19156-44-6[2][3]
Molecular Formula C₉H₁₂O₂S[2][3]
Molecular Weight 184.26 g/mol [2]
Appearance Not explicitly stated, likely a liquid or low-melting solid-
Storage Sealed in a dry environment at 2-8°C[2]
Solubility Expected to be soluble in common organic solvents-
LogP (calculated) 2.54[2]
Topological Polar Surface Area (TPSA) 26.3 Ų[2]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • An aromatic proton singlet for the hydrogen at the 2-position of the thiophene ring.

    • Two singlets corresponding to the two methyl groups at the 4- and 5-positions.

    • A quartet and a triplet for the ethyl ester group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals for the four carbons of the thiophene ring.

    • Signals for the two methyl carbons.

    • A signal for the carbonyl carbon of the ester.

    • Signals for the two carbons of the ethyl group.

  • IR (Infrared) Spectroscopy:

    • A strong absorption band for the C=O stretching of the ester group, typically in the range of 1700-1730 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • Vibrations associated with the thiophene ring.[5]

  • MS (Mass Spectrometry):

    • A molecular ion peak (M⁺) corresponding to the molecular weight of 184.26.

Synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate

The synthesis of polysubstituted thiophenes can be achieved through various named reactions, such as the Paal-Knorr, Fiesselmann, and Gewald syntheses. However, the Gewald synthesis typically yields 2-aminothiophenes.[4] A more direct and relevant approach for the synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate can be adapted from a patented method for its methyl ester analog. This method involves the reaction of an α-mercaptoketone with an acrylate derivative.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the readily available 3-chloro-2-butanone.

Synthesis_Pathway A 3-Chloro-2-butanone B 3-Mercapto-2-butanone A->B  NaSH D Tetrahydrothiophene Intermediate B->D  Base (e.g., NaOEt) Ethyl 3-methoxyacrylate (C) C Ethyl 3-methoxyacrylate E Ethyl 4,5-dimethylthiophene-3-carboxylate D->E  Acid Treatment

Caption: Proposed synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of the corresponding methyl ester and should be optimized for the ethyl ester.

Step 1: In situ formation of 3-Mercapto-2-butanone

  • In a well-ventilated fume hood, prepare a solution of sodium hydrosulfide (NaSH) in a suitable solvent system (e.g., a two-phase system of water and an organic solvent like toluene).

  • Cool the NaSH solution to a low temperature (e.g., 0-5 °C) with vigorous stirring.

  • Slowly add 3-chloro-2-butanone to the cooled NaSH solution, maintaining the low temperature. The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir for a specified period to ensure complete conversion to 3-mercapto-2-butanone. The organic layer containing the product is then separated.

Step 2: Cyclization and Aromatization

  • To the solution of 3-mercapto-2-butanone, add ethyl 3-methoxyacrylate.

  • Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt), to initiate the condensation reaction.

  • Stir the reaction mixture at room temperature for several hours to form the tetrahydrothiophene intermediate.

  • Upon completion of the cyclization, carefully add a dilute acid (e.g., sulfuric acid) to the reaction mixture. This step facilitates the dehydration of the intermediate to the aromatic thiophene product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 4,5-dimethylthiophene-3-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography.

Chemical Reactivity and Derivatization

The chemical reactivity of Ethyl 4,5-dimethylthiophene-3-carboxylate is dictated by the functional groups present: the thiophene ring and the ethyl ester.

Reactivity_Diagram cluster_ring Thiophene Ring Reactions cluster_ester Ester Group Reactions Core Ethyl 4,5-dimethyl- thiophene-3-carboxylate Electrophilic Electrophilic Aromatic Substitution (e.g., Halogenation) Core->Electrophilic Electrophile Metalation Metalation (e.g., with n-BuLi) followed by quenching with electrophiles Core->Metalation Strong Base Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Acid/Base Reduction Reduction to Hydroxymethyl Group Core->Reduction Reducing Agent Amidation Amidation with Amines Core->Amidation Amine

Caption: Key reaction pathways for Ethyl 4,5-dimethylthiophene-3-carboxylate.

Reactions of the Thiophene Ring
  • Electrophilic Aromatic Substitution: Thiophenes are generally more reactive towards electrophilic substitution than benzene. The substitution pattern is directed by the existing substituents. The electron-withdrawing ester group at the 3-position will deactivate the ring, particularly the adjacent 2-position. Therefore, electrophilic substitution, such as halogenation or nitration, is expected to occur at the less hindered and less deactivated 2-position.

  • Metalation: The hydrogen at the 2-position can be abstracted by a strong base like n-butyllithium to form a lithiated intermediate. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce new functional groups at the 2-position.

Reactions of the Ethyl Ester Group
  • Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 4,5-dimethylthiophene-3-carboxylic acid.[6] This carboxylic acid is a versatile intermediate for further derivatization.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (4,5-dimethylthiophen-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Amidation: The ester can be converted to amides by reaction with amines, often requiring elevated temperatures or the use of catalysts. This reaction is crucial for introducing diverse functionalities and is widely used in the synthesis of bioactive molecules.

Applications in Research and Drug Development

While specific applications of Ethyl 4,5-dimethylthiophene-3-carboxylate are not extensively documented in publicly available literature, its structural motifs are present in a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications.

  • As an Intermediate for Bioactive Molecules: The related compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is a well-known intermediate for the synthesis of pharmaceuticals, including anti-inflammatory and analgesic agents.[7][8][9] By analogy, the title compound serves as a valuable scaffold for the synthesis of novel thiophene-based compounds with potential therapeutic activities.

  • Scaffold for Anti-inflammatory and Antioxidant Agents: Derivatives of ethyl 2-amido-4,5-dimethylthiophene-3-carboxylate have shown promising anti-inflammatory and antioxidant activities.[5] The core structure of Ethyl 4,5-dimethylthiophene-3-carboxylate can be similarly elaborated to explore new compounds with these properties.

  • Building Block in Materials Science: Thiophene-based molecules are of great interest in materials science for the development of organic electronics, such as conductive polymers and organic light-emitting diodes (OLEDs). The functional groups on Ethyl 4,5-dimethylthiophene-3-carboxylate allow for its incorporation into larger conjugated systems.

Safety and Handling

A complete Safety Data Sheet (SDS) for Ethyl 4,5-dimethylthiophene-3-carboxylate should be consulted before handling. The following is a summary of general safety precautions based on available data for similar compounds.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 4,5-dimethylthiophene-3-carboxylate is a versatile and valuable building block for organic synthesis. Its thiophene core, adorned with reactive handles, provides a platform for the development of a wide array of novel compounds with potential applications in medicinal chemistry and materials science. While detailed characterization and application data for this specific molecule are emerging, the established chemistry of related thiophene derivatives provides a strong foundation for its exploration in the pursuit of new scientific discoveries.

References

  • Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H. K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2111. Retrieved from [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiophene-3-carboxylic acid, 4,5-dimethyl-2-thioureido-, ethyl ester. Retrieved from [Link]

  • Amanote Research. (2012, June 16). Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate. Retrieved from [Link]

  • ResearchGate. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

  • Angene Chemical. (n.d.). Ethyl 4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Impact Factor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and microwave assisted transformation of ethyl-4,5,6,7- tetrahydro benzo (b) thiophene-2-amino-3-carboxylate into potential anti-inflammatory agents-novel mono and diacids. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 4,5-dimethylthiophene-3-carboxylate (CAS: 19156-44-6) for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist Introduction Chemical Identity Ethyl 4,5-dimethylthiophene-3-carboxylate is a substituted thiophene derivative with the chemical formula C₉H₁₂O₂S.[1][2] Its unique struct...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Chemical Identity

Ethyl 4,5-dimethylthiophene-3-carboxylate is a substituted thiophene derivative with the chemical formula C₉H₁₂O₂S.[1][2] Its unique structure, featuring a thiophene ring with methyl and ethyl carboxylate substitutions, makes it a valuable building block in organic synthesis.

DOT Language Code:

Ethyl_4_5_dimethylthiophene_3_carboxylate Chemical Structure of Ethyl 4,5-dimethylthiophene-3-carboxylate cluster_thiophene cluster_substituents C1 C C2 C C1->C2 COOEt COOEt C1->COOEt S S C2->S Me1 CH3 C2->Me1 C3 C C4 C C3->C4 Me2 CH3 C3->Me2 C4->C1 S->C3

Caption: Chemical Structure of Ethyl 4,5-dimethylthiophene-3-carboxylate

Significance and Applications

While extensive research on the direct biological activities of Ethyl 4,5-dimethylthiophene-3-carboxylate is not widely published, its significance lies in its role as a key intermediate in the synthesis of more complex and pharmacologically active molecules. Notably, it is a crucial precursor in the development of GPR139 modulators.[3] GPR139 is an orphan G protein-coupled receptor expressed in the central nervous system, and its modulators are being investigated for potential therapeutic applications in neurological and psychiatric disorders.[3] The use of this compound in the synthesis of 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of GPR139 has been documented in patent literature, highlighting its importance in medicinal chemistry and drug discovery.[4]

Physicochemical Properties

Tabulated Properties

Comprehensive experimental data for the physical properties of Ethyl 4,5-dimethylthiophene-3-carboxylate is limited in publicly available literature. The following table includes a combination of available and computationally predicted data.

PropertyValueSource
CAS Number 19156-44-6[1][2]
Molecular Formula C₉H₁₂O₂S[1][2]
Molecular Weight 184.25 g/mol [1][2]
Appearance Oil (as described in a synthetic procedure)[3]
Storage 2-8°C, sealed in a dry, inert atmosphere[2]
Predicted LogP 2.54164[2]
Topological Polar Surface Area (TPSA) 26.3 Ų[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]
Structural Characteristics

Ethyl 4,5-dimethylthiophene-3-carboxylate possesses a planar, aromatic thiophene ring. The electron-withdrawing ethyl carboxylate group at the 3-position influences the electron density of the ring, while the methyl groups at the 4- and 5-positions contribute to its lipophilicity. The ester functionality provides a site for further chemical modification.

Chemical Properties and Reactivity

Reactivity as a Synthetic Intermediate

The primary documented chemical reactivity of Ethyl 4,5-dimethylthiophene-3-carboxylate is its utility as an intermediate in multi-step organic syntheses. A key example is its reduction using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3] In this reaction, the ester group is reduced to a primary alcohol. This transformation is a fundamental step in the synthesis of more elaborate molecules, such as GPR139 modulators.[3] The choice of a powerful reducing agent like LiAlH₄ is necessary for the complete reduction of the ester functionality.

Predicted Reactivity

Based on general principles of organic chemistry, the thiophene ring in Ethyl 4,5-dimethylthiophene-3-carboxylate is expected to undergo electrophilic aromatic substitution reactions. The directing effects of the substituents would influence the position of substitution. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Experimental Protocols

Synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate (from its 2-amino analog)

A documented method for the synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate involves the deamination of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[3]

Step-by-Step Methodology:

  • To a solution of copper(II) chloride and tert-butyl nitrite in a mixture of ethanol and methanol, add Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate at room temperature.[3]

  • Allow the reaction mixture to stir at room temperature for 2 hours.[3]

  • Pour the resulting mixture into water and extract with ethyl acetate.[3]

  • Combine the organic layers, dry, filter, and concentrate the solvent.[3]

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to yield Ethyl 4,5-dimethylthiophene-3-carboxylate as an oil.[3]

Use in the Synthesis of a GPR139 Modulator Intermediate

The following protocol details the reduction of Ethyl 4,5-dimethylthiophene-3-carboxylate to a corresponding alcohol, a key step in the synthesis of GPR139 modulators.[3]

Step-by-Step Methodology:

  • To a stirred solution of tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) portion-wise at 0°C.[3]

  • Add Ethyl 4,5-dimethylthiophene-3-carboxylate to the suspension.[3]

  • Allow the reaction mixture to stir at room temperature for 16 hours.[3]

  • After completion of the reaction, cautiously quench the reaction by the drop-wise addition of water, followed by a 15% sodium hydroxide solution, and then additional water.[3]

  • Filter the resulting mixture.[3]

  • The filtrate containing the desired alcohol can then be carried forward to the next synthetic step.[3]

Proposed Analytical Methods for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), two singlets for the two methyl groups on the thiophene ring, and a singlet for the proton at the 2-position of the thiophene ring.

    • ¹³C NMR: Would provide signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, the ethyl group carbons, and the methyl group carbons.

  • Infrared (IR) Spectroscopy: Should exhibit a strong characteristic absorption band for the C=O stretch of the ester group, typically in the range of 1700-1725 cm⁻¹. Other bands would correspond to C-H, C-O, and C-S stretching and bending vibrations.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of 184.25 g/mol . Fragmentation patterns would likely involve the loss of the ethoxy group or other fragments from the ester functionality.

  • Chromatography: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) would be suitable for assessing the purity of the compound.

Visualizations

Chemical Structure of Ethyl 4,5-dimethylthiophene-3-carboxylate

Caption: Molecular structure of Ethyl 4,5-dimethylthiophene-3-carboxylate.

Synthetic Pathway to a GPR139 Modulator Intermediate

Synthetic_Pathway reactant Ethyl 4,5-dimethylthiophene-3-carboxylate product (4,5-dimethylthiophen-3-yl)methanol reactant->product Reduction reagent LiAlH4, THF reagent->product

Caption: Reduction of Ethyl 4,5-dimethylthiophene-3-carboxylate.

Safety Information

Specific safety and toxicity data for Ethyl 4,5-dimethylthiophene-3-carboxylate (CAS: 19156-44-6) is not extensively available. As with all laboratory chemicals, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

  • US20160145218A1 - 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of gpr139.
  • CN112062730B - 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of gpr139.
  • Pharmaffiliates. CAS No : 19156-44-6 | Product Name : Ethyl 4,5-dimethylthiophene-3-carboxylate. [Link]

Sources

Foundational

Molecular Architecture and Synthetic Utility of Ethyl 4,5-dimethylthiophene-3-carboxylate: A Technical Guide

Executive Summary As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is foundational to successful drug discovery workflows. Ethyl 4,5-dimethylthiophene-3-carboxylate is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is foundational to successful drug discovery workflows. Ethyl 4,5-dimethylthiophene-3-carboxylate is a highly versatile, electron-rich heterocyclic intermediate. Its unique substitution pattern offers a privileged scaffold for developing neuroactive compounds, acting as a bioisosteric replacement for substituted benzenes while providing distinct metabolic stability. This whitepaper details the physicochemical profile, structural causality, and field-proven experimental protocols for utilizing this compound, specifically highlighting its role in synthesizing G-protein coupled receptor (GPCR) modulators.

Core Physicochemical Parameters

Before integrating any intermediate into a synthetic pipeline, a rigorous understanding of its quantitative parameters is required. The following table summarizes the core data for Ethyl 4,5-dimethylthiophene-3-carboxylate[1],[2].

PropertyValue
Chemical Name Ethyl 4,5-dimethylthiophene-3-carboxylate
CAS Registry Number 19156-44-6
Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
SMILES CCOC(=O)C1=CSC(=C1C)C
LogP 2.54
Topological Polar Surface Area (TPSA) 26.3 Ų
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 2

Structural Causality and Reactivity Profile

The reactivity of Ethyl 4,5-dimethylthiophene-3-carboxylate is governed by the interplay between its electron-donating and electron-withdrawing substituents:

  • The Thiophene Core: Provides a lipophilic, aromatic scaffold (LogP 2.54) that is highly favored in CNS-penetrant drug design[1].

  • 4,5-Dimethyl Substitution (+I Effect): The methyl groups at the C4 and C5 positions serve two purposes. Chemically, they donate electron density into the ring, counteracting the deactivating effect of the ester. Pharmacologically, they sterically shield the sulfur atom from rapid metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the half-life of derived drugs.

  • 3-Carboxylate Ester (-M Effect): The ethyl ester acts as the primary synthetic handle. It is primed for chemoselective transformations, such as saponification to the corresponding carboxylic acid, amidation, or hydride reduction to a primary alcohol.

Application in Neuropharmacology: GPR139 Modulators

In modern drug development, this compound is a critical starting material for the synthesis of 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators targeting GPR139 [3].

GPR139 is an orphan GPCR predominantly expressed in the medial habenula of the central nervous system. The habenular nuclei are integral to processing stress responses, sleep-wake cycles, and dopaminergic/serotonergic outputs. Agonism of GPR139 has been strongly linked to therapeutic outcomes in schizophrenia and severe depression[3].

GPR139_Pathway Agonist Thiophene-Derived GPR139 Agonist Receptor GPR139 Receptor (Medial Habenula) Agonist->Receptor Activation Gq Gq Signaling Receptor->Gq Gs Gs Signaling Receptor->Gs PLC Phospholipase C Gq->PLC cAMP cAMP Accumulation Gs->cAMP Ca2 Intracellular Ca2+ PLC->Ca2 CNS Neuromodulation (Schizophrenia Therapy) cAMP->CNS Ca2->CNS

GPR139 receptor activation pathway by thiophene-derived agonists in the central nervous system.

Experimental Protocol: Chemoselective Reduction & Self-Validating QC

To utilize this scaffold in the synthesis of GPR139 agonists, the ethyl ester must frequently be reduced to a primary alcohol—(4,5-dimethylthiophen-3-yl)methanol. Below is a field-proven, self-validating protocol utilizing Lithium Aluminum Hydride (LiAlH₄)[3].

Causality-Driven Methodology

The following protocol is reverse-engineered from standard patent literature[3] to highlight the why behind the how.

Reaction Setup:

  • Preparation: Suspend 8.0 g (210 mmol, ~3.2 eq) of LiAlH₄ in anhydrous THF under an inert Argon atmosphere at 0 °C. Causality: THF is a coordinating aprotic solvent that stabilizes the lithium ions, while the 0 °C temperature controls the violently exothermic nature of hydride transfer.

  • Addition: Dissolve 12.0 g (65.1 mmol) of Ethyl 4,5-dimethylthiophene-3-carboxylate in dry THF and add dropwise to the suspension.

  • Propagation: Allow the mixture to warm to room temperature (RT) and stir for 16 hours[3]. Causality: The steric bulk of the adjacent methyl group at C4 slightly hinders the ester, necessitating a longer reaction time to ensure complete conversion.

The Fieser Workup (Critical Step): Quenching LiAlH₄ reactions often results in a gelatinous, unfilterable aluminum hydroxide emulsion. To prevent this, we employ the highly specific Fieser workup ( n g LiAlH₄ requires n mL H₂O, n mL 15% NaOH, 3n mL H₂O)[3].

  • Cool the reaction to 0 °C.

  • Slowly add 8.0 mL of H₂O dropwise. Causality: Destroys unreacted LiAlH₄, releasing H₂ gas.

  • Add 8.0 mL of 15% aqueous NaOH . Causality: Converts aluminum hydroxide into sodium aluminate, preventing emulsion formation.

  • Add 24.0 mL of H₂O and stir vigorously for 15 minutes[3]. Causality: Forces the inorganic salts to precipitate as a dense, granular white solid.

  • Filter the suspension through a pad of Celite and concentrate the filtrate in vacuo to yield the crude alcohol.

Reduction_Workflow Ester Ethyl 4,5-dimethylthiophene- 3-carboxylate Reduction LiAlH4 in Dry THF (0 °C to RT, 16 h) Ester->Reduction Hydride Transfer Quench Fieser Workup (H2O / 15% NaOH / H2O) Reduction->Quench Destroy Excess LiAlH4 Filter Vacuum Filtration (Remove Al Salts) Quench->Filter Granulate Salts Alcohol (4,5-dimethylthiophen- 3-yl)methanol Filter->Alcohol Isolate Product

Chemoselective reduction workflow of the ethyl ester to a primary alcohol using Fieser workup.

Validation & Quality Control

A protocol is only as good as its validation. To confirm the success of this transformation, utilize the following self-validating checks:

  • TLC Monitoring: Run on silica gel using Hexanes/EtOAc (3:1). The starting ester will elute rapidly (R_f ~ 0.6). The product alcohol, capable of hydrogen bonding, will be significantly more polar (R_f ~ 0.2). Stain with KMnO₄ to visualize.

  • ¹H NMR (CDCl₃) Confirmation: The successful reduction is confirmed by the complete disappearance of the ester's ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm). You will observe the emergence of a new singlet integrating for 2 protons at ~4.5 ppm (representing the newly formed -CH₂-OH group).

References

  • ChemScene. "19156-44-6 | Ethyl 4,5-dimethylthiophene-3-carboxylate - ChemScene". chemscene.com. 1

  • Angene International Limited. "Ethyl 4,5-dimethylthiophene-3-carboxylate(CAS# 19156-44-6 )". angenesci.com. 2

  • Google Patents. "US20160145218A1 - 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of gpr139". google.com. 3

Sources

Exploratory

Initial Synthesis Routes for Ethyl 4,5-Dimethylthiophene-3-Carboxylate: A Comprehensive Technical Guide

Executive Summary Ethyl 4,5-dimethylthiophene-3-carboxylate is a highly valued heterocyclic building block, utilized extensively in the development of thienopyrimidines and novel G-protein coupled receptor (e.g., GPR139)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4,5-dimethylthiophene-3-carboxylate is a highly valued heterocyclic building block, utilized extensively in the development of thienopyrimidines and novel G-protein coupled receptor (e.g., GPR139) modulators[1]. Because direct synthesis of this specific des-amino thiophene from acyclic precursors is synthetically challenging, the most scalable and field-proven approach utilizes a two-step sequence. This guide details the mechanistic rationale and self-validating protocols for constructing the thiophene core via a multicomponent Gewald reaction[2], followed by a selective reductive deamination (hydrodediazoniation) to yield the target compound[1].

Retrosynthetic Analysis & Mechanistic Rationale

The structural complexity of the target molecule requires the initial installation of an activating group to facilitate ring closure, which must subsequently be removed.

  • Step 1: A Gewald multicomponent reaction constructs the fully substituted thiophene ring bearing a C2-amino group[2].

  • Step 2: A reductive deamination removes the C2-amino group, substituting it with a hydrogen atom derived from the solvent system[1][3].

Retrosynthesis Target Ethyl 4,5-dimethylthiophene- 3-carboxylate Intermediate Ethyl 2-amino-4,5-dimethylthiophene- 3-carboxylate Target->Intermediate Reductive Deamination Starting Butan-2-one + Ethyl cyanoacetate + Sulfur (S8) Intermediate->Starting Gewald Reaction

Diagram 1: Retrosynthetic strategy for Ethyl 4,5-dimethylthiophene-3-carboxylate.

Step 1: Multicomponent Gewald Synthesis

The Gewald reaction is a highly efficient, one-pot multicomponent condensation. The reaction between butan-2-one (methyl ethyl ketone), ethyl cyanoacetate, and elemental sulfur in the presence of an organic base yields ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate[2][4].

Mechanistic Causality: The addition of morpholine catalyzes a Knoevenagel condensation between the ketone and the cyanoacetate, forming a reactive α,β-unsaturated nitrile intermediate. Elemental sulfur then attacks this intermediate, triggering an intramolecular cyclization that generates the stable thiophene core[2]. The use of ethanol as a solvent ensures the initial solubility of the reagents while allowing the final product to precipitate upon aqueous workup, creating a self-validating isolation step that minimizes the need for chromatography[4].

Quantitative Reagent Data

Table 1: Stoichiometry and conditions for Gewald Synthesis (50 mmol scale)

ReagentMolecular WeightEquivalentsAmountRole
Butan-2-one72.11 g/mol 1.03.61 g (4.5 mL)Ketone precursor
Ethyl cyanoacetate113.11 g/mol 1.05.66 g (5.3 mL)Activated methylene
Elemental Sulfur (S8)32.06 g/mol 1.01.60 gSulfurizing agent
Morpholine87.12 g/mol 1.04.36 g (4.4 mL)Base catalyst
Absolute Ethanol46.07 g/mol N/A50 mLSolvent
Experimental Protocol 1
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add butan-2-one (50 mmol), ethyl cyanoacetate (50 mmol), and elemental sulfur (50 mmol) to 50 mL of absolute ethanol[2].

  • Catalysis: While stirring at room temperature, add morpholine (50 mmol) dropwise over 10 minutes. Causality checkpoint: The suspension will gradually darken and become homogeneous as the sulfur dissolves and reacts.

  • Heating: Heat the mixture to 50 °C and maintain stirring for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting materials are entirely consumed[2].

  • Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of crushed ice-water with vigorous stirring to force precipitation.

  • Isolation: Filter the resulting yellow precipitate under vacuum, wash with cold water (2 × 30 mL), and dry under vacuum.

  • Purification: Recrystallize the crude solid from ethanol to afford pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as yellow/brown crystals (Typical yield: ~75%)[4].

Step 2: Reductive Deamination (Hydrodediazoniation)

The removal of the C2-amino group is achieved via a modified Sandmeyer-type reductive deamination. Using tert-butyl nitrite (t-BuONO) and copper(II) chloride in an alcoholic solvent system (EtOH:MeOH), the amine is converted into a diazonium intermediate, which subsequently undergoes single-electron transfer (SET) to form an aryl radical[1][5].

Mechanistic Causality: While CuCl₂ and t-BuONO typically yield aryl chlorides (Sandmeyer chlorination) in non-participating solvents like acetonitrile[5], the use of a primary alcohol solvent mixture (ethanol/methanol) intentionally redirects the reaction pathway. The highly reactive aryl radical abstracts a hydrogen atom from the alcohol solvent (which acts as a sacrificial reductant and is oxidized to the corresponding aldehyde), resulting in the hydrodediazoniation product rather than the chlorinated analog[1][3].

Mechanism Amine 2-Aminothiophene Derivative Diazonium Diazonium Intermediate (Ar-N2+) Amine->Diazonium t-BuONO, CuCl2 Radical Aryl Radical (Ar•) Diazonium->Radical -N2, SET Product Deaminated Thiophene (Ar-H) Radical->Product H-abstraction (from EtOH)

Diagram 2: Mechanistic pathway of the reductive deamination (hydrodediazoniation).

Quantitative Reagent Data

Table 2: Stoichiometry and conditions for Reductive Deamination

ReagentMolecular WeightEquivalentsAmountRole
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate199.27 g/mol 1.010.0 g (50.2 mmol)Starting material
Copper(II) chloride (CuCl₂)134.45 g/mol 2.013.49 g (100 mmol)SET oxidant / Catalyst
tert-Butyl nitrite (t-BuONO)103.12 g/mol ~1.610.0 mLDiazotizing agent
EtOH:MeOH (20:1 v/v)N/AN/A252 mLSolvent / H-donor
Experimental Protocol 2
  • Setup: In a 500 mL round-bottom flask, dissolve copper(II) chloride (13.49 g, 100 mmol) and tert-butyl nitrite (10 mL) in a mixture of ethanol and methanol (252 mL, 20:1 ratio)[1].

  • Addition: To this stirring solution at room temperature, add ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (10.0 g, 50.2 mmol) portion-wise[1]. Causality checkpoint: Gradual addition controls the exothermic decomposition of the diazonium species and the accompanying evolution of nitrogen gas.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2 hours[1].

  • Work-up: Pour the resulting mixture into 300 mL of distilled water to quench the reaction, and extract the aqueous layer with ethyl acetate (3 × 100 mL)[1].

  • Drying: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with Hexanes:EtOAc 100:1 to 50:1) to yield ethyl 4,5-dimethylthiophene-3-carboxylate as an oil (Typical yield: ~87%)[1].

Analytical Characterization & Quality Control

Verification of the final product relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the success of the deamination step:

  • Disappearance of Amine: The ¹H NMR spectrum will show a complete absence of the broad singlet corresponding to the -NH₂ group (typically found around δ 6.0 ppm in the starting material).

  • Appearance of Thiophene Proton: A new, sharp diagnostic singlet will appear in the aromatic region (typically δ 7.0–7.5 ppm), confirming the successful installation of the C2-H proton on the thiophene ring. The ethyl ester and methyl group signals will remain largely unshifted, validating structural integrity.

References[1] US20160145218A1 - 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of gpr139, Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEswY2aeeCXP1Zh0XJA2lK-tCIdfXXDf6-y4pZB7qoA1GnbG93n1Sua7zsDgX3a1r_oqr16SVAbZ1Dd44KTi-WPB_ci83e5D6TzNrTD4gjlBoupDpSmlnVLyznMZdjOo_deAuohKJAA4fuN7VghTfw=[2] Application Notes and Protocols for the Synthesis of Thiophene Derivatives - Benchchem, Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtp-njGRJQP1xtGYgvlxSHpSpbfIKFICfyLV71JpTFwroLghC3qAo1b4PTmVRSloL8G2WVEiw1N1K8eOmqSFEgqg8EgrcLxWvmXT3xKQhlm8tidbjFzilbo63NKAGQso9jaueBFiYLlaVEbNVOmmggEMCUf65CwwePcdxQF63lPnNwGUgDkhNm0Tk8qHEQai_qM-yNaVPCDOO0KMQyL0Eqp645KY25Aw==[4] Synthesis and biological evaluation of oxygen-, nitrogen-, and sulphur-containing non-fused heterocycles and tricyclic, Cerrado Pub. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFdcubluNDCU6QOsdSB4GLCGESpUNX_X5SGUfp_wf7LeP3MR6cAgPsREt_SGzF1-ii-aZZGYljSoVm6UgMoQzZ4bfi3FKu07jj2mYbNqcEPBTp4PMANrI5UsRk4EUstHtqa9aLWl9SSVhbovxxdYaNPXWu1oHS0BO6JPHW5ODneUE=[5] Alkyl Nitrites as Valuable Reagents in Organic Synthesis, ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzi9XfOwgG6Dz6QiGK7xZ9qQp3eijLDVhtlWjwBWZKcGPydoymLJJ7Xn_jzNBpGEoqu_JzGhLzduFuyAjOFJZsFn08q0bnHpQjFSO0NlDo-GNxrKePHuokEkXbMcVkiM8dBG8zvA5-AypwmHu7CKGHaEm_bxdj54RSG-IV_Avvjv5NwfFJD514x7rfs56N9o9iakpsbayj9Jb9YpP8wxokVy3Vd8Yqv9O-C1gdL4QM9HcopQHG8nK9yiHNJcYBo2RgUK6vP9ha1gRZs2ETEnjhtspzLn8MR9sWvmiXIxTy5Fd2Q5kQLrCE3CWR4drcGF0dtQ1ErDVsEAqU2LGWJYs20vO5UQ3yz2Ss3LZbdqeQlIgLKE72flDE5x8ohssf6fxoYOiC0iP7m5tafmchlfQl0twWewwLufdc5htyc5fqies=[3] A facile tert-butyl nitrite-assisted preparation of deamino graphitic carbon nitride (DA-gCN) as a photocatalyst for the C-H arylation of heteroarenes using anilines as radical source, PMC (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn_X2pAE8dI05fwkxescOLBsqVoiEUP41QhBIom-htgFD3D06kseUS1nabK0pzJ7ElouINFyDBy60spIWvitKJDzNRfe_MYdInnWvoiBZAHr3mNlZPbXWhVoAbsHrPekZsjAtXgk6KD8_3auTJ

Sources

Foundational

The Thiophene Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Enduring Appeal of the Thiophene Nucleus The thiophene ring, a five-membered aromatic het...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Appeal of the Thiophene Nucleus

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to the benzene ring allows it to act as a bioisostere, yet the presence of the sulfur heteroatom imparts a unique electronic distribution and reactivity profile.[2][3] These characteristics enhance the molecule's ability to interact with biological targets and improve its physicochemical properties, making thiophene and its derivatives, particularly thiophene carboxylates, a fertile ground for the discovery of novel therapeutic agents.[2][3] Thiophene-based compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7] This guide provides an in-depth exploration of the biological potential of thiophene carboxylate derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting the Machinery of Malignancy

Thiophene carboxylate derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins that are critical for cancer cell proliferation and survival.

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

A primary anticancer strategy for thiophene carboxylates involves the inhibition of protein kinases, which are often dysregulated in cancer. For instance, certain thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory and apoptotic pathways.[4][8] These compounds cleverly function as both ATP and JIP mimetics, binding to both the ATP-binding site and a docking site on the kinase, thereby effectively shutting down its activity.[4][8]

Another critical target is lactate dehydrogenase (LDH), an enzyme that plays a crucial role in the metabolic shift of cancer cells towards glycolysis (the Warburg effect).[9] Thieno[2,3-d]pyrimidin-4(3H)-ones, derived from ethyl 5'-amino-2,3'-bithiophene-4'-carboxylate, have shown potent LDH inhibitory activity, highlighting their potential to disrupt cancer cell metabolism.[9]

Furthermore, some thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent that targets tubulin.[10][11][12] By mimicking the polar surface area of CA-4, these derivatives can bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10][12] The thiophene ring's aromaticity plays a crucial role in establishing strong interactions within this binding pocket.[10][12]

The induction of apoptosis is a hallmark of many effective anticancer drugs. Thiophene carboxamide derivatives have been shown to trigger programmed cell death through various mechanisms, including the activation of caspases 3/7, depolarization of the mitochondrial membrane, and a decrease in reactive oxygen species (ROS) production in cancer cells, while showing high selectivity against normal cells.[3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiophene carboxylate derivatives is highly dependent on the nature and position of substituents on the thiophene ring.

  • Substitution at the 2- and 5-positions: 2-Bromo-5-substituted thiophenes have demonstrated significant cytotoxicity.[3]

  • Carboxamide Moiety: The presence of a carboxamide group is a common feature in many anticancer thiophene derivatives, often playing a key role in target binding.[3][10]

  • Aryl Substituents: Thiophene-2-carboxamides bearing aryl substituents have shown cytotoxicity in breast, liver, and leukemia cell lines, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP1B).[3]

Experimental Workflow: Assessing Anticancer Potential

A robust assessment of the anticancer activity of novel thiophene carboxylate derivatives involves a multi-step experimental approach.

Anticancer_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis Synthesis Synthesis of Thiophene Carboxylate Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Purity Purity Assessment (TLC, NMR) Characterization->Purity Cell_Lines Selection of Cancer & Normal Cell Lines Purity->Cell_Lines MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Lines->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Docking Molecular Docking Studies IC50->Docking Caspase_Assay Caspase-3/7 Assay Mechanism_Studies->Caspase_Assay MMP_Assay Mitochondrial Membrane Potential (JC-1) Assay Mechanism_Studies->MMP_Assay ROS_Assay ROS Production (DCFDA) Assay Mechanism_Studies->ROS_Assay SAR Structure-Activity Relationship (SAR) Analysis Docking->SAR

Caption: Workflow for the evaluation of anticancer activity of thiophene carboxylate derivatives.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for screening cytotoxic compounds.

  • Cell Seeding: Plate cancer cells (e.g., A375, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the thiophene carboxylate derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Thiophene carboxylate derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[13][14][15][16][17]

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial activity of thiophene carboxylates often stems from their ability to interfere with essential bacterial processes. Molecular docking studies have suggested that these derivatives can bind to key bacterial enzymes, such as S. aureus tyrosyl-tRNA synthetase, thereby inhibiting protein synthesis.[18][19] The binding affinity is influenced by the specific substituents on the thiophene ring, with phenylethylamine derivatives showing high binding affinity.[18][19]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of thiophene carboxylates is profoundly influenced by their substitution patterns.

  • Position-2 Substituents: Altering the substituents at the 2-position of the thiophene ring has a significant impact on biological activity.[13][14]

  • Pyridine Side Chains: The introduction of a pyridine side chain can lead to excellent antimicrobial activity.[13][14]

  • Amide Groups: Thiophene derivatives with an amide group have shown notable antifungal activity.[15]

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values for selected thiophene derivatives against various microbial strains.

Compound ClassTarget OrganismMIC (mg/L)Reference
Thiophene DerivativesColistin-Resistant A. baumannii16 - 32[17]
Thiophene DerivativesColistin-Resistant E. coli8 - 32[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the thiophene carboxylate derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity: Inhibiting Viral Entry and Replication

Thiophene derivatives have emerged as promising antiviral agents, with activity against a range of viruses, including the Ebola virus.[20][21][22] Their primary mechanism of action often involves the inhibition of viral entry into host cells.

Mechanism of Action: Blocking Viral Entry

For the Ebola virus, certain thiophene derivatives act as entry inhibitors by disrupting the interaction between the viral glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).[20][22] This interaction is a critical step in the viral entry process.

Antiviral_Mechanism EBOV_GP Ebola Virus Glycoprotein (GP) Binding Binding EBOV_GP->Binding NPC1 Host Cell Receptor (NPC1) NPC1->Binding Thiophene Thiophene Derivative Thiophene->Binding blocks Inhibition Inhibition Viral_Entry Viral Entry Binding->Viral_Entry allows

Caption: Inhibition of Ebola virus entry by thiophene derivatives.

Quantitative Data: Antiviral Efficacy

The antiviral activity of thiophene derivatives is often quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

CompoundEC50 (µM)CC50 (µM)SITarget VirusReference
Thiophene 570.19>100>526Ebola Virus[20][22]
Toremifene (Control)0.0716229Ebola Virus[20]
Experimental Protocol: Pseudovirus Neutralization Assay

This assay is a safe and effective way to screen for viral entry inhibitors using non-replicative viral particles.

  • Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with plasmids encoding a viral backbone (e.g., VSVΔG) expressing a reporter gene (e.g., luciferase) and a plasmid encoding the viral envelope protein of interest (e.g., Ebola GP).

  • Compound Treatment: Seed target cells (e.g., VeroE6) in a 96-well plate and treat with serial dilutions of the thiophene carboxylate derivatives.

  • Infection: Add the pseudovirus supernatant to the wells and incubate for 48-72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the extent of viral entry.

  • Data Analysis: Calculate the percentage of inhibition of viral entry and determine the EC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammatory diseases pose a significant global health burden, and there is a continuous need for safer and more effective anti-inflammatory drugs.[7][23] Thiophene carboxylate derivatives have shown promise in this area by targeting key enzymes in the inflammatory pathway.[7][23]

Mechanism of Action: Inhibition of COX and LOX Enzymes

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of pro-inflammatory prostaglandins.[7][23][24][25] Thiophene derivatives have been shown to inhibit COX activity.[7][23] Additionally, some derivatives also inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes.[7][23] Dual inhibition of COX and 5-LOX is a particularly attractive therapeutic strategy as it can provide broader anti-inflammatory effects with a potentially improved side-effect profile.

Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene Thiophene Derivative Thiophene->COX inhibits Thiophene->LOX inhibits Inhibition Inhibition

Sources

Exploratory

The Gewald Synthesis of Substituted Thiophenes: Mechanistic Insights and Experimental Workflows for Drug Discovery

Executive Summary The synthesis of highly substituted 2-aminothiophenes is a critical operation in modern medicinal chemistry. First reported by Karl Gewald in 1966, the Gewald reaction is a highly versatile, one-pot mul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The synthesis of highly substituted 2-aminothiophenes is a critical operation in modern medicinal chemistry. First reported by Karl Gewald in 1966, the Gewald reaction is a highly versatile, one-pot multicomponent reaction (MCR) that constructs the thiophene core from a carbonyl compound, an activated nitrile, and elemental sulfur [1]. As a Senior Application Scientist, I have structured this technical guide to transcend standard procedural lists. Instead, this whitepaper focuses on the mechanistic causality, thermodynamic drivers, and self-validating experimental workflows that make the Gewald reaction a reliable engine for drug discovery and compound library generation.

Mechanistic Insights: The Causality of Thiophene Formation

To optimize a chemical reaction, one must understand the thermodynamic and kinetic forces governing its intermediates. The mechanism of the Gewald reaction is a cascade of precisely orchestrated steps, fundamentally driven by thermodynamic control and the energetic payoff of aromatization [2].

  • Knoevenagel-Cope Condensation : The reaction initiates with the base-catalyzed condensation of a carbonyl compound (aldehyde or ketone) with an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) [1]. The base abstracts a proton from the active methylene group, forming a nucleophilic carbanion that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β -unsaturated nitrile intermediate [3].

  • Sulfuration and Polysulfide Intermediates : Elemental sulfur ( S8​ ) is opened via nucleophilic attack. Recent computational studies using Density Functional Theory (DFT) reveal that the reaction proceeds through a complex equilibrium of polysulfide intermediates [2]. Protonation of these polysulfides by the protic solvent alters their electrophilic behavior, providing a kinetically favorable pathway for their degradation [2].

  • Cyclization and Aromatization : As the polysulfide chain degrades, it leads to a monosulfide intermediate that undergoes intramolecular cyclization. The subsequent tautomerization and elimination of water or hydrogen sulfide are driven entirely by the massive thermodynamic stability of forming the aromatic 2-aminothiophene ring, funneling all intermediates into the final product [2].

GewaldMechanism A Carbonyl + Active Nitrile B Base-Catalyzed Knoevenagel-Cope Condensation A->B C α,β-Unsaturated Nitrile Intermediate B->C D Elemental Sulfur (S8) Addition C->D E Polysulfide Intermediates D->E F Intramolecular Cyclization & Aromatization E->F G 2-Aminothiophene Product F->G

Mechanistic pathway of the Gewald reaction from condensation to aromatization.

Experimental Protocol: A Self-Validating System

A robust protocol must be self-validating; the operator should be able to confirm the success of each step through observable physical changes. The following protocol details the synthesis of 2-amino-4,5-substituted thiophene-3-carboxylates using a standard secondary amine base.

Causality Behind Experimental Choices
  • Solvent (Ethanol): Provides a protic environment essential for stabilizing charged intermediates during the Knoevenagel condensation and facilitating the protonation-induced degradation of polysulfides [2].

  • Base (Diethylamine or Morpholine): Acts dually to deprotonate the active methylene and to facilitate the nucleophilic opening of the S8​ crown[1].

  • Temperature (Reflux at ~78 °C): Provides the activation energy necessary for the rate-limiting cyclization step without causing the thermal decomposition of the sensitive polysulfide intermediates [4].

Step-by-Step Methodology
  • Reagent Preparation: To a 100 mL round-bottom flask, add the carbonyl compound (10 mmol), active methylene compound (e.g., ethyl cyanoacetate, 10 mmol), and elemental sulfur (10 mmol) [3].

    • Validation: The mixture will appear heterogeneous due to the insolubility of S8​ .

  • Solvent Addition: Suspend the reagents in 20 mL of absolute ethanol. Stir at room temperature for 5 minutes to ensure uniform dispersion.

  • Base Catalysis: Dropwise, add diethylamine (10 mmol).

    • Validation: The reaction is mildly exothermic. The mixture will rapidly darken to a deep brown/red, visually confirming the activation of sulfur and the formation of polysulfide species.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78 °C. Maintain reflux for 2-4 hours.

    • Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the starting materials are consumed and a distinct, lower-Rf UV-active spot appears [3].

  • Precipitation & Workup: Cool the reaction to room temperature, then pour into 50 mL of ice water.

    • Validation: The sudden shift in dielectric constant and temperature forces the hydrophobic thiophene product to crash out of solution as a crude precipitate [4].

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize or subject to silica gel chromatography to yield the pure 2-aminothiophene [4].

GewaldProtocol Step1 1. Reagent Mixing (EtOH Solvent) Step2 2. Base Addition (Diethylamine) Step1->Step2 Step3 3. Thermal Activation (Reflux 78 °C) Step2->Step3 Step4 4. Precipitation (Ice Water) Step3->Step4 Step5 5. Purification (Filtration) Step4->Step5

Step-by-step experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Quantitative Data: Yield Optimization Across Conditions

The traditional Gewald reaction has undergone numerous optimizations to improve atom economy, reduce reaction times, and adhere to green chemistry principles. The choice of catalyst and heating modality significantly impacts the final yield. The table below summarizes comparative yield data based on varying experimental conditions.

Catalyst / ConditionSolventTemp (°C)Time (h)Avg. Yield (%)Reference
Diethylamine (Standard)Ethanol78 (Reflux)2 – 1065 – 85[4]
MorpholineEthanol78 (Reflux)2 – 570 – 90[1]
CaO (Heterogeneous)Ethanol78 (Reflux)1 – 1.575 – 92[5]
Microwave-AssistedNone / EtOH120 (MW)0.1 – 0.380 – 95[1]

Applications in Drug Discovery

The 2-aminothiophene core is a privileged scaffold in pharmacology. It serves as an excellent bioisostere for phenyl rings, offering altered lipophilicity, improved metabolic stability, and unique hydrogen-bonding capabilities. Derivatives synthesized via the Gewald reaction are foundational in developing allosteric enhancers at the adenosine A1 receptor, anti-inflammatory agents, and targeted anticancer therapeutics [3, 5].

Furthermore, the primary amine at the C2 position and the ester/cyano group at the C3 position provide orthogonal functional handles. This allows medicinal chemists to easily derivatize the core into complex fused heterocyclic systems, such as thienopyrimidines and thienodiazepines, drastically expanding the accessible chemical space for high-throughput screening [1, 4].

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes ARKIVOC, 2010.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur The Journal of Organic Chemistry, 2024.
  • The Gewald Reaction: A Comprehensive Technical Guide to Thiophene Synthesis Utilizing Malononitrile BenchChem, 2025.
  • Cyanoacetamide MCR (III)
  • A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction Der Pharma Chemica, 2013.
Foundational

Comprehensive Solubility Profile and Physicochemical Characterization of Ethyl 4,5-dimethylthiophene-3-carboxylate

Executive Summary Ethyl 4,5-dimethylthiophene-3-carboxylate (CAS: 19156-44-6) is a versatile heterocyclic building block widely utilized in medicinal chemistry and organic synthesis[1][2]. It serves as a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4,5-dimethylthiophene-3-carboxylate (CAS: 19156-44-6) is a versatile heterocyclic building block widely utilized in medicinal chemistry and organic synthesis[1][2]. It serves as a critical intermediate in the development of various neuroactive compounds, including potent GPR139 receptor modulators[3]. Understanding its precise solubility profile is critical for optimizing reaction conditions, designing purification workflows, and facilitating early-stage formulation. This technical whitepaper elucidates the thermodynamic principles governing the solvation of this compound and provides a rigorously validated protocol for empirical solubility determination.

Physicochemical Properties & Solvation Causality

To accurately predict the solubility of a molecule, one must analyze its structural features through the lens of intermolecular forces. Ethyl 4,5-dimethylthiophene-3-carboxylate (C₉H₁₂O₂S, MW: 184.26 g/mol ) consists of an aromatic thiophene ring substituted with two lipophilic methyl groups and a moderately polar ethyl ester moiety[1][2].

As an Application Scientist, I approach its solvation causality through three primary vectors:

  • Lipophilicity: The adjacent methyl groups and the thiophene core contribute significantly to the molecule's hydrophobic surface area, driving its affinity for non-polar environments.

  • Hydrogen Bonding: The molecule possesses zero hydrogen bond donors and two hydrogen bond acceptors (the ester oxygens). This restricts its ability to dissolve in highly protic, high-dielectric solvents like water, as it cannot reciprocate hydrogen bonding networks effectively.

  • Dispersion Forces: The highly polarizable sulfur atom within the thiophene ring enhances London dispersion forces, making the compound exceptionally compatible with halogenated and polarizable organic solvents.

Table 1: Core Physicochemical Parameters
ParameterValue
CAS Number 19156-44-6[1][2]
Molecular Formula C₉H₁₂O₂S[1][2]
Molecular Weight 184.26 g/mol [1][2]
H-Bond Donors 0
H-Bond Acceptors 2

Solubility Profile in Common Laboratory Solvents

Based on the structural causality outlined above and Hansen Solubility Parameters (HSP), the empirical solubility of Ethyl 4,5-dimethylthiophene-3-carboxylate in common laboratory solvents is categorized below.

Table 2: Solvent Compatibility Matrix
SolventPolarity IndexDielectric ConstantEstimated SolubilityMechanistic Rationale
Water 10.280.1InsolubleLack of H-bond donors and high lipophilic surface area prevent aqueous solvation.
DMSO 7.246.7Highly SolubleUniversal polar aprotic solvent; solvates the ester dipole while accommodating the hydrophobic core.
Dichloromethane (DCM) 3.18.9Highly SolubleFavorable London dispersion forces between the polarizable sulfur/halogens and dipole-dipole interactions.
Ethyl Acetate 4.46.0Highly Soluble"Like dissolves like" principle; the ester moiety ensures excellent miscibility.
Ethanol 5.224.5SolubleThe ester carbonyl accepts hydrogen bonds from the alcohol hydroxyl group.
Hexanes 0.11.9Moderately SolubleNon-polar methyl groups and thiophene ring allow for favorable van der Waals interactions.

Standardized Protocol: The Shake-Flask Method

While theoretical predictions guide initial solvent selection, empirical validation is paramount for Good Laboratory Practice (GLP). The "Shake-Flask Method" remains the gold standard for determining thermodynamic solubility, offering superior accuracy over kinetic methods[4]. This protocol is a self-validating system designed to ensure equilibrium is reached and accurately quantified[5][6].

Step-by-Step Methodology:
  • Preparation: Weigh an excess amount (e.g., 50-100 mg) of solid Ethyl 4,5-dimethylthiophene-3-carboxylate into a 4 mL amber glass vial to ensure saturation is physically possible[4][5].

  • Solvent Addition: Add 1.0 mL of the target solvent. Ensure the vial is hermetically sealed with a PTFE-lined cap to prevent solvent evaporation during the extended incubation period.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C) at 300 RPM. Agitate for 24 to 48 hours. This duration is critical to ensure thermodynamic equilibrium is reached between the solid phase and the saturated solution[4].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Alternatively, filter the solution using a solvent-compatible 0.22 µm syringe filter to remove all undissolved particulates[4][6].

  • Quantification: Dilute the supernatant appropriately with the mobile phase and inject it into an HPLC-UV system[5]. Quantify the concentration against a pre-established calibration curve of the compound prepared in a universal solvent (e.g., DMSO)[6].

Workflow Visualization

SolubilityWorkflow A Solid Compound (CAS: 19156-44-6) B Solvent Addition (Excess Solute) A->B C Incubation (Shake 24-48h @ 25°C) B->C D Phase Separation (Centrifugation/Filtration) C->D E Quantification (HPLC-UV/Vis) D->E F Solubility Profile Determination E->F

Figure 1: Standardized Shake-Flask Method Workflow for Solubility Determination.

Conclusion

The solubility profile of Ethyl 4,5-dimethylthiophene-3-carboxylate is fundamentally dictated by its lipophilic thiophene core and its polar ester group. It exhibits excellent solubility in aprotic and halogenated solvents, moderate solubility in alcohols and aliphatic hydrocarbons, and practical insolubility in aqueous media. Adhering to the standardized shake-flask protocol ensures reproducible, high-fidelity solubility data, mitigating downstream risks in synthetic and formulation workflows.

References

  • US20160145218A1 - 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of gpr139.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov (U.S. EPA).[Link]

Sources

Exploratory

The Evolution and Synthesis of 4,5-Dimethylthiophene Compounds: A Technical Whitepaper

Historical Context & Scaffold Discovery The discovery of thiophene in 1883 by Victor Meyer—famously identified as a contaminant in coal tar benzene—laid the groundwork for over a century of heterocyclic chemistry[1]. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Historical Context & Scaffold Discovery

The discovery of thiophene in 1883 by Victor Meyer—famously identified as a contaminant in coal tar benzene—laid the groundwork for over a century of heterocyclic chemistry[1]. While unsubstituted thiophene is a fundamental building block, the specific substitution pattern of 4,5-dimethylthiophene has emerged as a "privileged scaffold" in modern medicinal chemistry, agrochemicals, and materials science.

The addition of methyl groups at the C4 and C5 positions fundamentally alters the electronic and steric profile of the thiophene ring. These methyl groups increase the overall lipophilicity of the molecule, facilitating cellular membrane permeability, while providing precise steric bulk that fits optimally into various hydrophobic enzymatic pockets, such as the cyclooxygenase (COX) active sites and tubulin binding domains[2][3].

Synthetic Methodologies & Mechanistic Causality

The synthesis of 4,5-dimethylthiophene derivatives relies on highly optimized, atom-economical pathways. The choice of synthetic route is dictated by the desired functionalization at the C2 and C3 positions.

The Gewald Multicomponent Reaction

The Gewald reaction remains the gold standard for synthesizing 2-amino-4,5-dimethylthiophene derivatives. It is a one-pot multicomponent condensation of a ketone (e.g., 2-butanone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur[4][5].

  • Causality of Base Selection: A secondary amine, such as diethylamine, is specifically chosen over stronger inorganic bases. It is sufficiently basic to drive the initial Knoevenagel condensation but avoids triggering unwanted aldol self-condensation of the ketone.

  • Solvent Dynamics: Absolute ethanol is utilized because it perfectly balances the solubility of the starting materials with the insolubility of the final product. As the highly crystalline aminothiophene forms, it precipitates out of the cold ethanol, driving the reaction forward via Le Chatelier’s principle and providing an auto-purification mechanism[5].

Industrial Fungicide Precursor Synthesis

For agrochemical applications, specifically the synthesis of 3-carbomethoxy-4,5-dimethylthiophene (a critical fungicide intermediate), a different approach is required[6]. This involves the reaction of an alpha-mercaptoketone (3-mercapto-2-butanone) with an acrylate (methyl-3-methoxyacrylate).

  • Causality of Solvent and Base: Sodium methoxide (NaOMe) in an aprotic solvent like toluene is used to facilitate the Michael addition. Toluene prevents the premature protonation of the thiolate intermediate, stabilizing the transition state for cyclization into a tetrahydrothiophene precursor. Subsequent treatment with concentrated HCl drives thermodynamically favored dehydration and aromatization[6].

Gewald Ketone 2-Butanone + Ethyl Cyanoacetate Knoevenagel Knoevenagel Condensation (Intermediate) Ketone->Knoevenagel Base Diethylamine (Base Catalyst) Base->Knoevenagel Thiolation Thiolation & Cyclization Knoevenagel->Thiolation Sulfur Elemental Sulfur (S8) Sulfur->Thiolation Product Ethyl 2-amino-4,5-dimethylthiophene -3-carboxylate Thiolation->Product

Caption: Workflow of the Gewald multicomponent synthesis of 4,5-dimethylthiophenes.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol utilizes the Gewald methodology to yield a versatile pharmaceutical building block[4][5].

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 2-butanone (7.21 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in 20 mL of absolute ethanol.

  • Catalyst Addition: Add diethylamine (9.14 g, 0.125 mol) dropwise over 15 minutes.

    • Validation Checkpoint: The dropwise addition controls the exothermic nature of the Knoevenagel condensation. The mixture will transition from pale yellow to a deep red/brown, visually confirming the formation of the polysulfide/thiolate intermediates.

  • Cyclization: Stir the mixture continuously for 3 hours at 40-50 °C. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3) to confirm the complete consumption of ethyl cyanoacetate.

  • Work-up & Precipitation: Pour the dark reaction mixture into 200 mL of crushed ice water with vigorous stirring. The sudden shift in dielectric constant forces the hydrophobic thiophene to precipitate as a crude solid.

  • Purification: Filter the solid and recrystallize from hot ethanol to obtain pure pale-yellow crystals.

    • Validation Checkpoint: Structural integrity is confirmed via 1H-NMR, which will display distinct singlets for the C4 and C5 methyl groups, proving regioselectivity.

Protocol 2: Synthesis of 3-carbomethoxy-4,5-dimethylthiophene

This protocol outlines the industrial-scale synthesis of a key agrochemical intermediate[6].

  • In Situ Preparation: Prepare 3-mercapto-2-butanone in situ from 3-chloro-2-butanone in the presence of NaOMe and toluene.

  • Condensation: Add methyl-3-methoxyacrylate to the toluene solution. Maintain an anhydrous, aprotic environment to ensure the stability of the resulting 2-methoxy-3-carbomethoxy-4-hydroxy-4'-methyl-5-methyl-tetrahydrothiophene intermediate.

  • Aromatization: Treat the tetrahydrothiophene precursor with concentrated HCl at room temperature with rapid stirring for 5 minutes.

    • Validation Checkpoint: The acid catalyzes the elimination of water and methanol, driving the system toward the highly stable, conjugated aromatic thiophene ring.

  • Isolation: Extract the aqueous mixture with ethyl acetate, wash with saturated NaHCO3, dry over NaSO4, and evaporate. Distill the product through a 5-plate column at 50 mmHg to yield the final product at >98.8% purity[6].

Pharmacological & Agrochemical Applications

The 4,5-dimethylthiophene core is a highly modular platform for drug discovery.

  • Anti-inflammatory & Antioxidant Profiles: Derivatives such as ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized via Knoevenagel condensation of the active methylene group. These compounds exhibit potent in vivo anti-inflammatory activity, effectively inhibiting cyclooxygenase enzymes (COX-1/COX-2) and reducing lipid peroxidation[2].

  • Oncology (Tubulin Inhibition): The steric profile of the 4,5-dimethyl groups allows specific derivatives, such as 2-(2-fluorobenzamido)-3-carboxamide-4,5-dimethylthiophene, to act as novel tubulin polymerization inhibitors, disrupting microtubule dynamics in cancer cells[3].

  • Electrochemical Properties: Compounds like 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (2-CDTC) demonstrate unique cyclic voltammetry profiles, making them useful in complexation with transition metals (e.g., Cu) for materials science and sensor applications[7].

SAR Core 4,5-Dimethylthiophene Scaffold Mod1 C2/C3 Amide Modifications Core->Mod1 Mod2 C3 Carbomethoxy Modifications Core->Mod2 Bio1 COX-1/2 Inhibition (Anti-inflammatory) Mod1->Bio1 Bio2 Tubulin Polymerization Inhibition Mod1->Bio2 Agro Fungicidal Activity (Agrochemicals) Mod2->Agro

Caption: Structural modifications of the 4,5-dimethylthiophene core and their target applications.

Quantitative Data Summary

The following table synthesizes the quantitative performance metrics of various 4,5-dimethylthiophene derivatives across different scientific domains:

Compound / DerivativePrimary ApplicationKey Quantitative MetricReference / Standard
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates Anti-inflammatory70.2% - 83.1% rat paw edema inhibitionDiclofenac (85.0%)[2]
3-carbomethoxy-4,5-dimethylthiophene Agrochemical (Fungicide Precursor)77% - 82% overall synthetic yieldN/A[6]
2-(2-fluorobenzamido)-3-carboxamide-4,5-dimethylthiophene Oncology (Tubulin Inhibition)Active in tubulin polymerization assayColchicine[3]
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Cu Complex) Electrochemical / SolvationOxidation waves at ~0.1V and ~0.2VAg/AgCl Reference[7]

References

  • Cyanoacetamido)-4,5-Dimethylthiophene-3-Carboxamide (2-CDTC) and its C - J Mater Environ Sci. Available at: [Link]

  • US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene - Google Patents.
  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at:[Link]

  • Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates - ResearchGate. Available at: [Link]

  • Synthetic procedures, properties, and applications of thiophene-based azo scaffolds - ResearchGate. Available at: [Link]

  • Discovery of Novel Tubulin Inhibitors via Structure-Based... - Figshare. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Ethyl 4,5-dimethylthiophene-3-carboxylate as a Precursor in Pharmaceutical Synthesis

Abstract The thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities.[1][2] This document provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 4,5-dimethylthiophene-3-carboxylate and its amino-substituted analogue, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, as pivotal intermediates in the synthesis of pharmacologically active compounds. Particular focus is placed on the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential, including anticancer and anti-inflammatory properties.[3][4][5] Detailed, field-proven protocols for the synthesis of these intermediates and their subsequent transformation into advanced pharmaceutical scaffolds are presented, underpinned by mechanistic insights and robust characterization data.

Introduction: The Significance of Thiophene-Based Intermediates in Drug Discovery

Thiophene derivatives are a cornerstone in the development of novel pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3] The thiophene ring is often considered a bioisostere of the benzene ring, offering similar physicochemical properties while presenting unique opportunities for molecular interactions and metabolic profiles.[1] Ethyl 4,5-dimethylthiophene-3-carboxylate, and more specifically its 2-amino derivative, serve as highly versatile building blocks for the construction of complex heterocyclic systems.

The primary application of these intermediates lies in the synthesis of fused heterocyclic compounds, most notably thieno[2,3-d]pyrimidines.[6] This scaffold is present in several investigational and approved drugs, highlighting its importance in modern drug discovery. For instance, compounds like Apitolisib and Pictilisib, which are potent anticancer agents, feature the thieno[2,3-d]pyrimidine core structure. The strategic substitution on the thiophene and pyrimidine rings allows for the fine-tuning of pharmacological activity, making these intermediates highly valuable in the generation of new chemical entities with desired therapeutic profiles.

This guide will provide detailed methodologies for the synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate via the robust and efficient Gewald reaction, followed by its cyclization to form a key thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physical and chemical properties of the starting materials is crucial for successful synthesis and scale-up.

PropertyEthyl 4,5-dimethylthiophene-3-carboxylateEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate
CAS Number 19156-44-6[7]4815-24-1[8]
Molecular Formula C₉H₁₂O₂S[7]C₉H₁₃NO₂S[8]
Molecular Weight 184.26 g/mol [7]199.27 g/mol [8]
Appearance Not specified, likely a liquid or low-melting solidWhite to light yellow crystalline powder[6]
Melting Point Not specified90-94 °C[6]
Solubility Soluble in common organic solventsSoluble in ethanol, DMSO, and other polar organic solvents

Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of the key thiophene intermediate and its subsequent conversion to a thieno[2,3-d]pyrimidine derivative.

Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate via the Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that provides an efficient route to polysubstituted 2-aminothiophenes.[9] This protocol is adapted from established literature procedures.[10]

Reaction Scheme:

Gewald_Reaction cluster_reactants Reactants butanone 2-Butanone intermediate Ethyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate butanone->intermediate + cyanoacetate Ethyl Cyanoacetate cyanoacetate->intermediate + sulfur Sulfur (S₈) sulfur->intermediate + morpholine Morpholine (Base) morpholine->intermediate Catalyst Ethanol, 45°C Thienopyrimidine_Synthesis cluster_reactants Reactants aminothiophene Ethyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate product 5,6-Dimethyl-3H-thieno[2,3-d]- pyrimidin-4-one aminothiophene->product + formamide Formamide formamide->product Reflux Full_Workflow start Starting Materials (2-Butanone, Ethyl Cyanoacetate, Sulfur) gewald Protocol 1: Gewald Reaction (Base-catalyzed condensation and cyclization) start->gewald intermediate Intermediate: Ethyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate gewald->intermediate cyclization Protocol 2: Cyclization (Reaction with Formamide) intermediate->cyclization product Final Product: 5,6-Dimethyl-3H-thieno[2,3-d]- pyrimidin-4-one cyclization->product application Further Functionalization for Pharmaceutical Applications product->application

Sources

Application

Application Notes and Protocols for the Synthesis of Thienopyrimidine Derivatives from Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Abstract Thieno[2,3-d]pyrimidines represent a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development. Their structural resemblance to endogenous purines allows them to functio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thieno[2,3-d]pyrimidines represent a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development. Their structural resemblance to endogenous purines allows them to function as bioisosteres, interacting with a wide array of biological targets, including protein kinases.[1][2] This has led to their investigation and development as potent anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6] This document provides a comprehensive guide for the synthesis of diverse thieno[2,3-d]pyrimidine derivatives, commencing with the versatile starting material, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. We detail the initial synthesis of this key precursor via the Gewald reaction, followed by robust protocols for its cyclization into the core thieno[2,3-d]pyrimidin-4(3H)-one scaffold, subsequent chlorination, and further diversification through nucleophilic aromatic substitution.

Introduction: The Significance of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in drug discovery. Its fusion of a thiophene and a pyrimidine ring creates a molecular architecture that can effectively mimic adenine, a key component of ATP, enabling it to bind to the ATP-binding sites of numerous enzymes, particularly kinases.[7] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[6] The thieno[2,3-d]pyrimidine core has been successfully incorporated into numerous potent kinase inhibitors and other biologically active molecules.[2][6]

The synthetic accessibility and the potential for diversification at multiple positions make this scaffold highly attractive for creating large compound libraries for structure-activity relationship (SAR) studies.[7] The journey to these complex molecules often begins with a highly functionalized 2-aminothiophene, such as Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Synthesis of the Key Precursor: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[8][9][10] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[8]

Mechanism of the Gewald Reaction

The reaction proceeds through an initial Knoevenagel condensation between the ketone (2-butanone) and the active methylene compound (ethyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[8][11] The elemental sulfur is then added across the double bond, followed by a nucleophilic attack of the resulting mercaptide onto the cyano group, leading to ring closure.[9] Tautomerization of the resulting imine yields the final, stable 2-aminothiophene product.[8]

Gewald_Mechanism Gewald Reaction Mechanism ketone 2-Butanone knoevenagel Knoevenagel Adduct (α,β-unsaturated nitrile) ketone->knoevenagel Knoevenagel Condensation cyanoester Ethyl Cyanoacetate cyanoester->knoevenagel Knoevenagel Condensation sulfur Sulfur (S8) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct Sulfur Addition base Base (e.g., Diethylamine) base->knoevenagel Knoevenagel Condensation knoevenagel->sulfur_adduct Sulfur Addition cyclized Cyclized Intermediate sulfur_adduct->cyclized Ring Closure product Ethyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate cyclized->product Tautomerization

Caption: Mechanism of the Gewald Reaction.

Experimental Protocol: Gewald Synthesis

This protocol details the synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate from readily available starting materials.[12]

Materials

Reagent M.W. Amount Moles (equiv.)
2-Butanone 72.11 20 g 0.28 (1.0)
Ethyl cyanoacetate 113.12 31.4 g 0.28 (1.0)
Sulfur powder 32.06 8.9 g 0.28 (1.0)
Diethylamine 73.14 21 g 0.28 (1.0)

| Ethanol | - | ~50 mL | - |

Procedure

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-butanone (20 g, 0.28 mol), ethyl cyanoacetate (31.4 g, 0.28 mol), and elemental sulfur (8.9 g, 0.28 mol).

  • Add approximately 50 mL of ethanol to the flask to act as a solvent.

  • Cool the flask in an ice bath and add diethylamine (21 g, 0.28 mol) dropwise over 15-20 minutes. The addition is exothermic.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 100 mL of cold water. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to afford Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a yellow solid.

  • Expected Yield: ~75% (41 g).[12]

Core Synthetic Pathway and Diversification

The following sections outline a reliable and versatile synthetic route starting from the 2-aminothiophene precursor to generate a library of thieno[2,3-d]pyrimidine derivatives.

Synthesis_Workflow Overall Synthetic Workflow start Ethyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate pyrimidinone 5,6-Dimethylthieno[2,3-d]- pyrimidin-4(3H)-one start->pyrimidinone Cyclization (Formamide) chloro 4-Chloro-5,6-dimethyl- thieno[2,3-d]pyrimidine pyrimidinone->chloro Chlorination (POCl3) library Library of Thieno[2,3-d]pyrimidine Derivatives chloro->library SNAr (Nucleophiles)

Caption: General workflow for thienopyrimidine synthesis.

Step 1: Cyclization to 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

The most direct method to construct the pyrimidine ring is through cyclocondensation of the 2-aminothiophene ester with formamide.[1][13] Formamide serves as both the reagent, providing the C4 carbon and N3 nitrogen of the pyrimidine ring, and the solvent.

Protocol

  • Place Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (10.0 g, 50.2 mmol) in a 100 mL round-bottomed flask.

  • Add formamide (50 mL) to the flask.

  • Heat the mixture to reflux (approx. 190-210°C) for 1.5 to 2 hours.[1][13] Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature overnight. A solid precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product under high vacuum to obtain 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one as a white or pale brown solid.

  • Expected Yield: >90%.[13]

Step 2: Chlorination to 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine

The hydroxyl group (in its tautomeric amide form) at the 4-position of the pyrimidinone is unreactive towards many nucleophiles. Converting it to a chloro group transforms it into an excellent leaving group, creating a key intermediate for extensive diversification via nucleophilic aromatic substitution (SNAr).[1][14] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[14][15]

Protocol

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Suspend 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5.0 g, 25.7 mmol) in phosphorus oxychloride (25 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 5-6 drops). This facilitates the formation of the Vilsmeier reagent, which is the active chlorinating species.

  • Heat the mixture to reflux (approx. 105-110°C) for 4 to 6 hours.[1] Monitor the reaction by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The reaction is complete when the solid starting material has dissolved and a new, less polar spot appears.

  • After completion, cool the reaction mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto a stirred slurry of crushed ice (approx. 200 g). This step is highly exothermic and will generate HCl gas.

  • Once the initial exothermic reaction has subsided, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum.

  • The crude 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine can often be used in the next step without further purification. If needed, it can be purified by column chromatography or recrystallization.

  • Expected Yield: 75-85%.[15]

Step 3: Diversification via Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro derivative is an electrophilic substrate primed for reaction with a wide variety of nucleophiles, including primary and secondary amines, anilines, and thiols. This allows for the rapid generation of a diverse library of compounds for biological screening.[14]

General Protocol for Amination

  • Dissolve 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1.0 g, 4.66 mmol) in a suitable solvent such as isopropanol, ethanol, or dioxane (20 mL).

  • Add the desired amine nucleophile (1.1 - 1.5 equivalents).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate it in vacuo to remove the solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-substituted-5,6-dimethylthieno[2,3-d]pyrimidine.

Exemplary Diversification Reactions

Nucleophile Product Class Potential Biological Activity
Aniline Derivatives 4-Anilino-thienopyrimidines Kinase Inhibitors, Anticancer[6]
Morpholine 4-Morpholino-thienopyrimidines PI3K Inhibitors[15]
Hydrazine 4-Hydrazinyl-thienopyrimidines Precursors for Fused Heterocycles[16]

| Benzylamine | 4-(Benzylamino)-thienopyrimidines | Antimicrobial, Antiviral[2] |

Conclusion

The synthetic pathways detailed in this guide provide a robust and field-proven framework for the synthesis of medicinally relevant thieno[2,3-d]pyrimidine derivatives. Starting from the readily accessible Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, researchers can efficiently construct the core heterocyclic scaffold and subsequently generate diverse libraries of analogues. The versatility of the 4-chloro intermediate is key to this strategy, enabling extensive SAR studies crucial for the optimization of lead compounds in drug discovery programs. The provided protocols are designed to be reproducible and scalable for professionals in pharmaceutical and chemical research.

References

  • Wikipedia. Gewald reaction. [Link]

  • Synlett. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). [Link]

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). [Link]

  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ResearchGate. Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. [Link]

  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2023). [Link]

  • PubMed. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. (2017). [Link]

  • ResearchGate. Synthesis and pharmacological evaluation of novel thienopyrimidine and triazolothienopyrimidine derivatives. [Link]

  • SCIRP. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. (2016). [Link]

  • PMC. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2022). [Link]

  • PubMed. [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. [Link]

  • Longdom Publishing SL. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. [Link]

  • Natural Sciences Publishing. Chemistry of Thienopyrimidines and Their Biological Applications. (2016). [Link]

  • PMC. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2012). [Link]

  • PMC. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). [Link]

  • R Discovery. Synthesis of Some Thienopyrimidine Derivatives. (2006). [Link]

  • PMC. Synthesis of Some Thienopyrimidine Derivatives. (2006). [Link]

  • PMC. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). [Link]

  • Hilaris Publisher. Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. [Link]

  • MDPI. Thienopyrimidine. (2022). [Link]

  • ResearchGate. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]

  • MDPI. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[3,2-d]pyrimidines and Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. (2015). [Link]

  • SciSpace. Synthesis of some thienopyrimidine derivatives. (2006). [Link]

  • MDPI. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). [Link]

  • MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). [Link]

  • Amanote Research. (PDF) Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate. (2012). [Link]

  • ResearchGate. Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. [Link]

  • Oakwood Chemical. 4-Chlorothieno[2,3-d]pyrimidine. [Link]

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Method

Knoevenagel condensation reactions involving thiophene derivatives

Application Note: Knoevenagel Condensation of Thiophene Derivatives in Drug Discovery Executive Summary & Strategic Importance Thiophene is universally recognized as a privileged pharmacophore in medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Knoevenagel Condensation of Thiophene Derivatives in Drug Discovery

Executive Summary & Strategic Importance

Thiophene is universally recognized as a privileged pharmacophore in medicinal chemistry. The sulfur atom within the five-membered ring significantly enhances drug–receptor interactions by participating in additional hydrogen bonding and serving as a bio-isosteric replacement for monosubstituted phenyl rings, thereby improving metabolic stability and binding affinity[1].

To functionalize thiophene scaffolds for pharmaceutical applications, the Knoevenagel condensation serves as a cornerstone carbon-carbon bond-forming methodology. By reacting a thiophene-carboxaldehyde with an active methylene compound, chemists can efficiently generate diverse α,β -unsaturated thiophene derivatives[2]. These condensed products are not merely end-goals; they are critical reactive intermediates for synthesizing complex heterocyclic systems, including kinase inhibitors for oncology[2] and fluorescent thiophene-vinyl-benzothiazole (TVBT) ligands for mapping Alzheimer's disease pathology[3].

Mechanistic Causality & Substrate Dynamics

The Knoevenagel condensation is fundamentally a base-catalyzed aldol-type addition followed by a thermodynamically driven dehydration step[3]. When applying this reaction to thiophene derivatives, the electronic nature of the heterocycle dictates the reaction kinetics.

Thiophene is inherently electron-rich, which can mildly deactivate the aldehyde carbonyl toward nucleophilic attack compared to highly electron-deficient aromatic systems. However, the strategic placement of an electron-withdrawing group—such as a nitro group at the 2-position in 2-nitrothiophene-3-carbaldehyde—pulls electron density away from the carbonyl carbon. This renders the aldehyde highly susceptible to nucleophilic attack, drastically accelerating the condensation[2].

The selection of the base catalyst is equally critical. Secondary amines like piperidine are preferred over primary amines (which risk Schiff base formation) or strong inorganic bases (which can trigger Cannizzaro-type disproportionation). Piperidine provides the optimal pKa balance to deprotonate active methylenes (e.g., malononitrile) into resonance-stabilized carbanions without degrading the sensitive thiophene substrate[4].

Mechanism A Thiophene-2-carboxaldehyde (Electrophile) E Nucleophilic Attack at Carbonyl Carbon A->E B Active Methylene (e.g., Malononitrile) D Carbanion Formation (Nucleophile) B->D Deprotonation C Base Catalyst (Piperidine/DBU) C->D Catalyzes D->E Addition F Aldol Intermediate (Alkoxide) E->F G Dehydration (-H2O) F->G Base-assisted H α,β-Unsaturated Thiophene Derivative G->H Stable Conjugation

Mechanistic pathway of base-catalyzed Knoevenagel condensation for thiophenes.

Quantitative Reaction Parameters

Optimizing the Knoevenagel condensation requires balancing catalyst strength, solvent polarity, and thermal energy. Table 1 summarizes validated conditions for various thiophene derivatives to serve as a baseline for reaction optimization.

Aldehyde SubstrateActive MethyleneCatalystSolventConditionsYield (%)Ref
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20 mol%)WaterMicrowave (75°C), 20 min>95%[4]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidine (10 mol%)EthanolReflux, 2-6 h90%[4]
Aromatic Thiophene AldehydesMalononitrileDBU (Catalytic)WaterRoom Temp, 5 min98%[4]
2-ThiophenecarboxaldehydeNitromethane β -AlanineNeatMicrowave, 3-5 minHigh[5]

Table 1: Comparative reaction conditions and yields for thiophene-based Knoevenagel condensations.

Self-Validating Experimental Protocols

Protocol A: Conventional Base-Catalyzed Condensation

This protocol utilizes thermodynamic control via reflux to drive the dehydration step, ensuring high conversion to the conjugated alkene. It is optimized for the synthesis of (E/Z)-3-(thiophen-2-yl)prop-2-ene-1,1-dicarbonitrile[6].

  • Reagent Preparation : In a 25 mL round-bottom flask, dissolve 1.0 mmol of 2-thiophenecarboxaldehyde and 1.0 mmol of malononitrile in 10 mL of absolute ethanol[6].

    • Causality: Absolute ethanol is selected because the starting materials are highly soluble in it at room temperature, whereas the highly conjugated, planar product exhibits significantly lower solubility. This solubility differential drives the equilibrium forward and allows for spontaneous precipitation upon cooling.

  • Catalyst Addition : Add 0.1 mmol (10 µL) of piperidine[6].

    • Validation Check: A subtle color change (often deepening to yellow/orange) should be observed immediately, indicating the formation of the active carbanion species.

  • Reaction Execution : Equip the flask with a reflux condenser and heat to 78°C (reflux) for 2 to 6 hours.

  • In-Process Monitoring : After 2 hours, perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase[6].

    • Self-Validation: The reaction is complete when the UV-active aldehyde spot (typically Rf ~0.6) completely disappears, replaced by a highly UV-active product spot at a lower Rf. If the aldehyde persists, the protocol dictates the addition of 0.05 eq of piperidine rather than increasing temperature, which could lead to polymerization.

  • Isolation : Remove the heat and allow the mixture to cool to room temperature. Vacuum filter the precipitated solid and wash with 5 mL of ice-cold ethanol to remove residual piperidine and unreacted malononitrile[2].

Protocol B: Microwave-Assisted Eco-Friendly Synthesis

Microwave irradiation provides direct dielectric heating, which drastically accelerates the dehydration step and suppresses the formation of polymeric byproducts[5].

  • Preparation : In a microwave-safe vessel, combine 1.0 mmol of 2-thiophenecarboxaldehyde, 1.1 mmol of nitromethane, and a catalytic amount of β -alanine[5].

  • Execution : Seal the vessel and irradiate at 300W for 3-5 minutes[2],[5].

    • Causality: β -alanine acts as a bifunctional organocatalyst; its amino group activates the carbonyl via a transient iminium ion, while the carboxylate assists in the deprotonation of nitromethane. This synergistic effect is heavily amplified by microwave energy, reducing reaction times from hours to minutes[5].

  • Isolation : Cool the vessel to room temperature. Acidify the reaction mixture with 1 M HCl to precipitate the 2-(2-nitrovinyl)thiophene product. Filter, wash with cold water, and dry under vacuum[4].

Workflow Step1 1. Reagent Preparation Equimolar Aldehyde + Active Methylene Step2 2. Solvent & Catalyst Addition Ethanol + Piperidine (0.1 eq) Step1->Step2 Step3 3. Reaction Execution Reflux (2-6h) or Microwave (75°C, 20m) Step2->Step3 Step4 4. In-Process Monitoring TLC (Hexane:EtOAc) Step3->Step4 Step4->Step3 If incomplete Step5 5. Workup & Isolation Cooling, Precipitation, Filtration Step4->Step5 Step6 6. Purification & Validation Recrystallization, NMR/IR/MS Step5->Step6

Step-by-step experimental workflow for thiophene Knoevenagel condensation.

Downstream Applications in Drug Development

The α,β -unsaturated thiophenes synthesized via these protocols are highly versatile intermediates for advanced pharmaceutical synthesis:

  • The Gewald Reaction : The Knoevenagel condensation is the mandatory first step in the Gewald reaction. The resulting acrylonitrile derivative is subsequently reacted with elemental sulfur to yield 2-aminothiophenes[7],[8]. These tetrasubstituted thiophenes are core scaffolds for numerous allosteric modulators and multi-targeted kinase inhibitors[9].

  • Neurodegenerative Probes : Thiophene-vinyl-benzothiazole (TVBT) ligands are synthesized via Knoevenagel-type condensations. Their extended π -conjugation allows them to selectively bind to amyloid- β and tau aggregates, serving as vital fluorescent probes for visualizing Alzheimer's disease pathology via spectral imaging[3].

References

  • [1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. nih.gov. Available at:[Link]

  • [5] Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. scientific.net. Available at:[Link]

  • [9] New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. researchgate.net. Available at:[Link]

  • [3] Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. diva-portal.org. Available at: [Link]

  • [7] Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review. edwiserinternational.com. Available at: [Link]

  • [8] Gewald Reaction. organic-chemistry.org. Available at:[Link]

Sources

Application

Anwendungs- und Protokollhandbuch: Derivatisierung von Ethyl-4,5-dimethylthiophen-3-carboxylat für das biologische Screening

Erstellt von: Dr. Gemini, leitender Anwendungswissenschaftler Datum: 13. März 2026 Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von Ethyl-4,5-dimethylthiophen...

Author: BenchChem Technical Support Team. Date: March 2026

Erstellt von: Dr. Gemini, leitender Anwendungswissenschaftler

Datum: 13. März 2026

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von Ethyl-4,5-dimethylthiophen-3-carboxylat, einem vielseitigen heterocyclischen Baustein. Das Ziel ist die Erzeugung einer Bibliothek von strukturell diversen Derivaten, die für das Screening auf biologische Aktivität geeignet sind. Wir beschreiben hier fundierte Protokolle für die Synthese des Ausgangsmaterials, gefolgt von Schlüsselderivatisierungsstrategien, einschließlich Esterhydrolyse, direkter Amidierung und regioselektiver elektrophiler Bromierung. Jedes Protokoll wird durch Erläuterungen der zugrunde liegenden chemischen Prinzipien und praktische Einblicke für eine erfolgreiche Umsetzung ergänzt.

Einleitung: Die Bedeutung von Thiophen-Scaffolds in der Wirkstoffforschung

Heterocyclische Verbindungen sind das Rückgrat vieler pharmazeutischer Wirkstoffe, und Thiophen, ein schwefelhaltiger Fünfring-Aromat, ist dabei von herausragender Bedeutung.[1][2] Die einzigartige elektronische Beschaffenheit des Thiophenrings ermöglicht vielfältige Wechselwirkungen mit biologischen Zielstrukturen, was zu einer breiten Palette von pharmakologischen Aktivitäten führt, darunter antikanzerogene, entzündungshemmende und antimikrobielle Eigenschaften.[3][4]

Ethyl-4,5-dimethylthiophen-3-carboxylat dient als exzellenter Ausgangspunkt für die Wirkstoffentwicklung. Seine Struktur bietet mehrere Angriffspunkte für die chemische Modifikation:

  • Die Esterfunktion an Position 3 kann hydrolysiert, amidiert oder zu anderen funktionellen Gruppen umgewandelt werden.

  • Der Thiophenring , der durch die beiden Methylgruppen elektronisch angereichert ist, ist zugänglich für elektrophile Substitutionsreaktionen, insbesondere an der reaktiven Position 2.

Dieses Handbuch führt Forscher durch die systematische Derivatisierung dieses Moleküls, um eine chemische Bibliothek für das High-Throughput-Screening zu erstellen und neue Leitstrukturen zu identifizieren.

Synthese des Ausgangsmaterials: Ethyl-4,5-dimethylthiophen-3-carboxylat

Obwohl die Gewald-Reaktion eine der bekanntesten Methoden zur Synthese von substituierten Thiophenen ist, führt sie typischerweise zu 2-Aminothiophenen.[5][6] Für die Synthese des titelgebenden, nicht-aminierten Thiophens ist die Paal-Knorr-Thiophen-Synthese eine klassische und effektive Methode, die von einer 1,4-Dicarbonylverbindung ausgeht.[7][8]

Protokoll 2.1: Paal-Knorr-Synthese von Ethyl-4,5-dimethylthiophen-3-carboxylat

Dieses Protokoll beschreibt die Cyclisierung eines geeigneten 1,4-Dicarbonyl-Vorläufers mit einem Schwefelreagenz wie Lawessons Reagenz oder Phosphorpentasulfid (P₄S₁₀).

Reaktionsschema:

cluster_0 Paal-Knorr-Thiophen-Synthese Start 3-Acetyl-4-methyl-5-oxohexansäureethylester (1,4-Dicarbonyl-Vorläufer) Reagent + P₄S₁₀ oder Lawessons Reagenz Start->Reagent Toluol, Rückfluss Product Ethyl-4,5-dimethylthiophen- 3-carboxylat Reagent->Product

Abbildung 1: Paal-Knorr-Synthese des Zielmoleküls.

Materialien:

  • 3-Acetyl-4-methyl-5-oxohexansäureethylester (1,4-Dicarbonyl-Vorläufer)

  • Phosphorpentasulfid (P₄S₁₀) oder Lawessons Reagenz

  • Trockenes Toluol

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rotationsverdampfer, Rundkolben, Rückflusskühler, Magnetrührer

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem trockenen 250-mL-Rundkolben werden 10,0 g des 1,4-Dicarbonyl-Vorläufers und 150 mL trockenes Toluol vorgelegt.

  • Zugabe des Schwefelreagenzes: Unter Rühren werden portionsweise 5,0 g Phosphorpentasulfid zugegeben. Sicherheitshinweis: P₄S₁₀ ist feuchtigkeitsempfindlich und kann toxisches H₂S-Gas freisetzen. Arbeiten Sie im Abzug.[8]

  • Reaktion: Die Mischung wird für 4 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig auf Eiswasser gegossen und langsam mit gesättigter NaHCO₃-Lösung neutralisiert, bis die CO₂-Entwicklung aufhört.

  • Extraktion: Die wässrige Phase wird dreimal mit je 50 mL Ethylacetat extrahiert.

  • Trocknung und Aufreinigung: Die vereinigten organischen Phasen werden über MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt. Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel, Hexan/Ethylacetat-Gradient) aufgereinigt, um das reine Ethyl-4,5-dimethylthiophen-3-carboxylat zu erhalten.

Derivatisierungsstrategien

Die folgende Abbildung zeigt den allgemeinen Arbeitsablauf zur Erstellung der Derivatbibliothek.

cluster_derivatization Derivatisierung cluster_products Produkte Start Ethyl-4,5-dimethylthiophen- 3-carboxylat Hydrolysis Strategie 1A: Esterhydrolyse Start->Hydrolysis Amidation Strategie 1B: Direkte Amidierung Start->Amidation Bromination Strategie 2: Elektrophile Bromierung Start->Bromination Acid Carbonsäure Hydrolysis->Acid Amide Amid-Bibliothek Amidation->Amide Bromo 2-Brom-Derivat Bromination->Bromo Screening Biologisches Screening Acid->Screening Amide->Screening Bromo->Screening

Abbildung 2: Allgemeiner Arbeitsablauf zur Derivatisierung und zum Screening.

Strategie 1: Modifikation der Estergruppe

Die Umwandlung des Esters in die entsprechende Carbonsäure ist ein entscheidender Schritt. Die Carbonsäure selbst kann als polares Analogon getestet werden oder als reaktives Intermediat für die Synthese von Amiden über Standard-Kopplungsreagenzien (z. B. EDC, HOBt) dienen.

Protokoll 3.1: Basische Esterhydrolyse

  • Lösung: Lösen Sie 2,0 g (ca. 10 mmol) Ethyl-4,5-dimethylthiophen-3-carboxylat in 50 mL einer 1:1-Mischung aus Ethanol und Wasser.

  • Hydrolyse: Geben Sie 1,2 g (30 mmol) Natriumhydroxid (NaOH) hinzu und erhitzen Sie die Mischung für 2 Stunden unter Rückfluss.

  • Ansäuern: Kühlen Sie die Lösung in einem Eisbad ab und säuern Sie vorsichtig mit 2 M Salzsäure (HCl) an, bis der pH-Wert ca. 2 beträgt. Die Carbonsäure sollte als Feststoff ausfallen.

  • Isolierung: Filtrieren Sie den Niederschlag ab, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn im Vakuum.

Die direkte Umsetzung von Estern mit Aminen (Aminolyse) erfordert oft hohe Temperaturen, kann aber eine schnelle Methode zur Erzeugung einer Vielzahl von Amiden sein. Diese Strategie ist besonders nützlich, um die Bedeutung von Wasserstoffbrückendonoren und -akzeptoren an dieser Position für die biologische Aktivität zu untersuchen.[9]

Protokoll 3.2: Direkte thermische Amidierung

  • Reaktionsansatz: In einem druckfesten Reaktionsgefäß werden 1,0 mmol Ethyl-4,5-dimethylthiophen-3-carboxylat und 5,0 mmol des gewünschten primären oder sekundären Amins (z.B. Benzylamin, Morpholin, Piperidin) ohne Lösungsmittel oder in einem hochsiedenden Lösungsmittel wie Xylol gemischt.

  • Reaktion: Verschließen Sie das Gefäß und erhitzen Sie die Mischung für 12-24 Stunden auf 120-150 °C.

  • Aufarbeitung: Nach dem Abkühlen wird der Überschuss an Amin im Vakuum entfernt. Der Rückstand wird in Ethylacetat gelöst und mit 1 M HCl und anschließend mit gesättigter NaHCO₃-Lösung gewaschen.

  • Aufreinigung: Die organische Phase wird getrocknet (MgSO₄) und das Lösungsmittel entfernt. Das Produkt wird mittels Kristallisation oder Säulenchromatographie gereinigt.

Strategie 2: Elektrophile Substitution am Thiophenring

Der Thiophenring ist aufgrund seiner höheren Elektronendichte reaktiver gegenüber Elektrophilen als Benzol.[10] Die beiden Methylgruppen an den Positionen 4 und 5 sind aktivierende Gruppen mit einem positiven induktiven Effekt (+I). Sie lenken elektrophile Angriffe bevorzugt in die ortho-Positionen, also die Positionen 3 und 2. Da Position 3 bereits substituiert ist, wird die elektrophile Substitution stark regioselektiv an Position 2 erfolgen.

Die Einführung eines Bromatoms mittels N-Bromsuccinimid (NBS) ist eine milde und hocheffiziente Methode.[11] Das resultierende 2-Brom-Derivat ist nicht nur ein Kandidat für das Screening, sondern auch ein wertvolles Intermediat für nachfolgende Kreuzkupplungsreaktionen (z.B. Suzuki-, Heck-Reaktionen), um die molekulare Komplexität weiter zu erhöhen.

Protokoll 3.3: Regioselektive Bromierung mit NBS

  • Lösung: Lösen Sie 1,0 g (ca. 5 mmol) Ethyl-4,5-dimethylthiophen-3-carboxylat in 25 mL Dimethylformamid (DMF) in einem lichtgeschützten Kolben.

  • Reagenzzugabe: Kühlen Sie die Lösung auf 0 °C und geben Sie langsam 0,98 g (5,5 mmol) N-Bromsuccinimid (NBS) in kleinen Portionen hinzu.

  • Reaktion: Lassen Sie die Reaktion unter Rühren bei Raumtemperatur für 4-6 Stunden laufen. Überwachen Sie den vollständigen Verbrauch des Ausgangsmaterials mittels DC.

  • Aufarbeitung: Gießen Sie die Reaktionsmischung in 100 mL Eiswasser. Extrahieren Sie das Produkt dreimal mit Diethylether.

  • Waschen und Trocknen: Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung, trocknen Sie sie über MgSO₄ und entfernen Sie das Lösungsmittel am Rotationsverdampfer.

  • Aufreinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um reines Ethyl-2-brom-4,5-dimethylthiophen-3-carboxylat zu erhalten. Die Selektivität der Bromierung ist aufgrund der geringeren Reaktivität von Brom im Vergleich zu Chlor typischerweise sehr hoch.[12][13]

Biologisches Screening: Ein hypothetisches Beispiel

Nach der Synthese und Charakterisierung (NMR, MS, HRMS) der Derivatbibliothek ist der nächste Schritt das biologische Screening. Basierend auf der bekannten Pharmakologie von Thiophen-Derivaten könnte ein primäres Screening auf zytotoxische Aktivität gegen eine Reihe von Krebszelllinien (z. B. HepG2, MCF-7, A549) durchgeführt werden.

Tabelle 1: Hypothetische Screening-Daten (IC₅₀-Werte in µM)

VerbindungHepG2 (Leber)MCF-7 (Brust)A549 (Lunge)
Startmaterial HOEt> 100> 100> 100
Derivat 1 HOH85,492,1> 100
Derivat 2 HNH-Benzyl12,525,345,7
Derivat 3 HN(CH₂)₄O (Morpholin)5,811,219,8
Derivat 4 BrOEt45,250,168,3
Derivat 5 BrNH-Benzyl1,2 3,5 7,8

Analyse der hypothetischen Daten:

  • Die Umwandlung der Estergruppe in ein Amid (Derivate 2 & 3) führt zu einer signifikanten Steigerung der zytotoxischen Aktivität, was auf eine wichtige Wasserstoffbrücken-Wechselwirkung im Zielprotein hindeutet.

  • Das Morpholin-Amid (Derivat 3) zeigt eine höhere Potenz als das Benzylamid (Derivat 2), was auf spezifische sterische und elektronische Anforderungen in der Bindungstasche schließen lässt.

  • Die Bromierung an Position 2 (Derivat 4) erhöht die Aktivität im Vergleich zum Ausgangsmaterial.

  • Die Kombination beider Modifikationen (Derivat 5) führt zu einem synergistischen Effekt und ergibt die potenteste Verbindung der Serie, was sie zu einer vielversprechenden Leitstruktur für die weitere Optimierung macht.

Referenzen

  • Buchstaller, H.-P., et al. (2003). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]

  • Unbekannter Autor. (2025). A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. [Link]

  • Unbekannter Autor. (o. D.). Paal-Knorr-Synthese von Thiophen. quimicaorganica.org. [Link]

  • Unbekannter Autor. (o. D.). Paal-Knorr-Thiophen-Synthese. Portal für Organische Chemie. [Link]

  • Unbekannter Autor. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journals. [Link]

  • Sabnis, R. W. (2016). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Unbekannter Autor. (2026). Gewald-Reaktion. Wikipedia. [Link]

  • Huang, Y. & Dömling, A. (o. D.). In 1966, the German chemist Karl Gewald discovered that carbonyl compounds 1 (aliphatic ketones, alde). Semantic Scholar. [Link]

  • Unbekannter Autor. (o. D.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Unbekannter Autor. (o. D.). Bromierung. Wikipedia. [Link]

  • Unbekannter Autor. (o. D.). Methoden zur Umwandlung von Aminen. Thieme. [Link]

  • Wesselbaum, S. (2014). Entwicklung neuartiger homogener Rheniumkatalysatoren für die Deoxydehydratisierung biogener Alkohole und selektive Umsetzung von Alkoholen und Aminen zu Estern und Amiden. RWTH Publications. [Link]

  • Huang, Y. & Dömling, A. (2011). The Gewald multicomponent reaction. PubMed. [Link]

  • Unbekannter Autor. (o. D.). Verfahren zur Bromierung von Alkylthiophenen. Patent 2108647.

  • Unbekannter Autor. (o. D.). Bioaktive heterozyklische. Internationale Zeitschriften. [Link]

  • Unbekannter Autor. (o. D.). Aus dem Inhalt der Vorlesung. Institut für Organische Chemie. [Link]

  • Unbekannter Autor. (o. D.). Heterocyclische Verbindungen. Unbekannte Quelle. [Link]

  • Unbekannter Autor. (o. D.). Heterocyclen. Wikipedia. [Link]

  • Unbekannter Autor. (o. D.). Heterocyclen. Chemie.de. [Link]

  • Helmich, U. (2025). SN für Fortgeschrittene: Selektivität. u-helmich.de. [Link]

  • Helmich, U. (o. D.). Radikalische Substitution - Alkane. u-helmich.de. [Link]

  • Helmich, U. (o. D.). Bromierung von Alkenen - Addition von Br2. u-helmich.de. [Link]

  • Unbekannter Autor. (2025). Carbonsäureamide. Wikipedia. [Link]

Sources

Method

Application Note: Direct Aminolysis of Unactivated Esters via Trimethylaluminum-Mediated Nucleophilic Acyl Substitution

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Nucleophilic acyl substitution (NAS) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Nucleophilic acyl substitution (NAS) is a cornerstone transformation in organic synthesis, enabling the interconversion of carboxylic acid derivatives[1]. However, the direct conversion of unactivated esters to amides (aminolysis) presents a significant thermodynamic and kinetic challenge. To circumvent the harsh conditions typically required for direct thermal aminolysis, the application of trimethylaluminum ( AlMe3​ ) to mediate the reaction has become a field-proven standard in pharmaceutical development. This application note details the mechanistic rationale, comparative advantages, and a self-validating step-by-step protocol for the AlMe3​ -mediated direct aminolysis of esters, including the synthesis of synthetically crucial Weinreb amides[2].

Mechanistic Rationale: The Causality of Reactivity

The Challenge of Direct Aminolysis

In a standard NAS addition-elimination mechanism, the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. The collapse of this intermediate requires the expulsion of a leaving group[3][4]. Esters are significantly less reactive than acid chlorides or anhydrides[5]. Because alkoxides ( RO− ) are strong bases and poor leaving groups, direct thermal aminolysis often requires extreme conditions (e.g., >100 °C, extended reaction times) that frequently cause degradation or epimerization of α -stereocenters in complex Active Pharmaceutical Ingredients (APIs).

The Aluminum-Amide Solution

To bypass these limitations, the protocol originally developed by Basha, Lipton, and Weinreb employs trimethylaluminum ( AlMe3​ ) to generate a highly reactive dimethylaluminum amide complex in situ[6]. An optimized alternative procedure utilizes conveniently handled amine hydrochloride salts (such as MeO(Me)NH⋅HCl for Weinreb amides) reacting with AlMe3​ to form the active aluminum species[7].

This approach fundamentally alters the reaction pathway through three causal mechanisms:

  • Dual Activation: The AlMe3​ reagent acts as a potent Lewis acid, coordinating to the ester's carbonyl oxygen and drastically increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular Delivery: The pre-formed dimethylaluminum amide acts as a powerful, localized nucleophile.

  • Leaving Group Sequestration: During the collapse of the tetrahedral intermediate, the aluminum atom coordinates with the departing alkoxide, effectively stabilizing the negative charge and driving the addition-elimination process forward[8].

NAS_Mechanism A Amine / Amine•HCl (Nucleophile Source) C Dimethylaluminum Amide [Me2Al-NR2] (Active Nucleophile) A->C Methane release B Trimethylaluminum (AlMe3) (Lewis Acid / Activator) B->C E Tetrahedral Intermediate (Al-coordinated) C->E Nucleophilic Attack D Unactivated Ester (R-CO-OR') D->E Lewis Acid Activation F Amide Product (R-CO-NR2) E->F Elimination Step G Aluminum Alkoxide Byproduct [Me2Al-OR'] E->G Leaving Group Expulsion

Mechanistic pathway of AlMe3-mediated nucleophilic acyl substitution at the ester group.

Quantitative Data: Comparison of Amidation Strategies

When designing a synthetic route, selecting the correct amidation strategy is critical for yield and stereochemical integrity. The table below summarizes the quantitative and qualitative differences between common NAS activation strategies.

Activation StrategyReagentsTypical ConditionsStereochemical IntegritySubstrate Scope & Limitations
Direct Aminolysis Amine (excess)>100 °C, 24-48 hPoor (Epimerization risk)Limited to highly reactive or unhindered esters.
Base-Catalyzed Amine, NaOMe / K2​CO3​ 60-80 °C, 12-24 hModeratePrimary and secondary esters; fails with sterics.
Peptide Coupling LiOH (hydrolysis) then EDC/HOBt RT, 2-12 h (2 steps)ExcellentBroad, but requires a two-step saponification/coupling sequence.
AlMe3​ -Mediated Amine•HCl, AlMe3​ 0 °C to 40-80 °C, 2-12 h Excellent Broad (tolerates sterics, directly utilizes unactivated esters)[6].

Experimental Protocol: AlMe3​ -Mediated Synthesis of Amides

Safety Warning: Trimethylaluminum ( AlMe3​ ) is highly pyrophoric and reacts violently with moisture and air[8][9]. All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon) using dry solvents and Schlenk techniques.

Materials Required:
  • Unactivated Ester substrate (1.0 equiv)

  • Amine or Amine Hydrochloride (e.g., N,O-dimethylhydroxylamine hydrochloride) (1.5 - 2.0 equiv)

  • Trimethylaluminum ( AlMe3​ ), 2.0 M solution in toluene or hexanes (1.5 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • 1M HCl or saturated aqueous Rochelle's salt (Potassium sodium tartrate)

Step-by-Step Methodology:

Step 1: Preparation of the Aluminum Amide Reagent

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon.

  • Add the amine hydrochloride (1.5 equiv) to the flask, followed by anhydrous DCM (0.2 M relative to the ester).

  • Cool the suspension to 0 °C using an ice bath.

  • Carefully add the AlMe3​ solution (1.5 equiv) dropwise via a dry syringe.

    • Causality Note: The reaction between AlMe3​ and the amine hydrochloride is exothermic and generates methane gas[7]. Ensure the flask is vented through an oil bubbler to prevent pressure build-up.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour or until gas evolution completely ceases, indicating the full formation of the active dimethylaluminum amide complex.

Step 2: Addition of the Ester 6. Dissolve the ester (1.0 equiv) in a minimal amount of anhydrous DCM. 7. Add the ester solution dropwise to the aluminum amide complex at room temperature. 8. Depending on the steric hindrance of the ester, stir the reaction at room temperature for 2-12 hours, or heat to reflux (40 °C for DCM, up to 80 °C if using Toluene) until TLC or LC-MS indicates complete consumption of the starting material[6].

Step 3: Reaction Quench (Critical Phase) 9. Cool the reaction mixture to 0 °C. 10. Carefully and slowly quench the reaction by the dropwise addition of 1M HCl (or saturated Rochelle's salt solution).

  • Causality Note: Aluminum salts readily form intractable emulsions in aqueous workups. An acidic quench breaks down the aluminum complex into soluble salts, whereas Rochelle's salt chelates the aluminum, allowing for clean phase separation without emulsion formation.

Step 4: Isolation and Purification 11. Dilute the quenched mixture with an organic solvent (e.g., Ethyl Acetate or DCM). 12. Separate the organic layer and extract the aqueous layer twice with the organic solvent. 13. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. 14. Purify the crude amide via flash column chromatography if necessary.

Protocol_Workflow Step1 Step 1: Inert Atmosphere Setup Dry glassware, N2/Ar blanket Step2 Step 2: Reagent Preparation Suspend Amine•HCl in dry DCM at 0 °C Step1->Step2 Step3 Step 3: AlMe3 Addition Dropwise addition of AlMe3 (Pyrophoric!) Warm to RT until CH4 evolution ceases Step2->Step3 Step4 Step 4: Ester Addition Add ester dissolved in solvent. Heat to 40-80 °C (substrate dependent) Step3->Step4 Step5 Step 5: Acidic Quench Careful addition of 1M HCl or Rochelle's salt at 0 °C Step4->Step5 Step6 Step 6: Isolation Extraction, drying (MgSO4), and chromatography Step5->Step6

Step-by-step experimental workflow for the direct aminolysis of esters using AlMe3.

Sources

Application

Application Notes and Protocols for the Preparation of Thiophene Carboxamide-Based Anticancer Agents

A Guide for Researchers in Drug Discovery and Development These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of thiophene...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of thiophene carboxamide derivatives as potential anticancer agents. This document details established synthetic protocols, discusses structure-activity relationships, and outlines methods for biological characterization, grounded in authoritative scientific literature.

Introduction: The Promise of Thiophene Carboxamides in Oncology

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide array of pharmacological activities.[1][2][3] Among these, thiophene carboxamides have emerged as a particularly promising class of compounds in the development of novel anticancer therapeutics.[1][4][5] Their structural versatility allows for modifications that can enhance potency, selectivity, and pharmacokinetic properties, making them attractive candidates for targeting various cancer-related pathways.[3][5]

Several thiophene carboxamide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including those of the breast, liver, colon, and melanoma.[1][2] The anticancer mechanisms of these compounds are diverse and include the inhibition of tubulin polymerization, disruption of mitochondrial function, and modulation of key signaling kinases involved in cancer progression.[6][7][8][9] This guide will delve into the practical aspects of preparing and evaluating these promising anticancer agents.

Synthetic Methodologies: Building the Thiophene Carboxamide Core

The synthesis of thiophene carboxamide derivatives can be achieved through various established chemical routes. The choice of method often depends on the desired substitution pattern on the thiophene ring and the nature of the carboxamide side chain. Below are detailed protocols for two common and versatile synthetic strategies.

Protocol 1: Gewald Three-Component Reaction for 2-Aminothiophene-3-carboxamides

The Gewald reaction is a robust and widely used one-pot synthesis for constructing polysubstituted 2-aminothiophenes.[10][11] This method involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. The resulting 2-aminothiophene can then be further functionalized to yield the desired carboxamide.

Experimental Protocol:

  • Step 1: Synthesis of the 2-Aminothiophene Intermediate.

    • To a solution of the starting ketone (e.g., cyclopentanone, 1.0 eq) and an active methylene nitrile (e.g., malononitrile, 1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add elemental sulfur (1.1 eq).[12]

    • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).[10]

    • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the 2-aminothiophene-3-carbonitrile intermediate.[12]

  • Step 2: Acylation of the 2-Aminothiophene.

    • Dissolve the 2-aminothiophene intermediate (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine or pyridine (1.2 eq), to the solution and cool in an ice bath.

    • Slowly add the desired acyl chloride or anhydride (e.g., chloroacetyl chloride, 1.1 eq) to the cooled solution.[12]

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • After completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final thiophene carboxamide derivative.

Causality Behind Experimental Choices:

  • The use of a polar solvent like ethanol or DMF facilitates the dissolution of the reactants and the base catalyst.

  • The catalytic base is crucial for promoting the initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile.

  • The subsequent addition of elemental sulfur leads to the formation of a thiolate intermediate, which then undergoes cyclization and aromatization to form the thiophene ring.

  • The acylation step is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The base neutralizes the HCl generated during the reaction.

Protocol 2: Multi-component Reaction for Highly Substituted Thiophenes

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, which is advantageous for building libraries of compounds for drug discovery.[13]

Experimental Protocol:

  • Step 1: One-Pot Synthesis of Thiophene Carboxamide Derivatives.

    • In a round-bottom flask, combine ethyl 4-chloroacetoacetate (1.0 eq), phenyl isothiocyanate (1.0 eq), and an active methylene reagent (e.g., malononitrile, 1.0 eq) in dry DMF.[13]

    • Add a catalytic amount of potassium carbonate (K2CO3).[13]

    • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into a beaker of cold water.

    • The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure thiophene derivative.[13]

Causality Behind Experimental Choices:

  • Dry DMF is used as the solvent to avoid side reactions with water.

  • Potassium carbonate acts as a base to deprotonate the active methylene compound, initiating the reaction cascade.

  • The MCR proceeds through a series of sequential reactions, including addition, cyclization, and elimination, to form the highly substituted thiophene ring in a single operation.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_gewald Protocol 1: Gewald Reaction cluster_mcr Protocol 2: Multi-component Reaction Ketone Ketone/ Aldehyde Intermediate 2-Aminothiophene Intermediate Ketone->Intermediate Nitrile Active Methylene Nitrile Nitrile->Intermediate Sulfur Sulfur Sulfur->Intermediate Base1 Base (e.g., Morpholine) Base1->Intermediate Final_Product1 Thiophene Carboxamide Intermediate->Final_Product1 Acyl_Chloride Acyl Chloride/ Anhydride Acyl_Chloride->Final_Product1 Base2 Base (e.g., Et3N) Base2->Final_Product1 Chloroacetoacetate Ethyl 4-chloroacetoacetate Final_Product2 Highly Substituted Thiophene Carboxamide Chloroacetoacetate->Final_Product2 Isothiocyanate Phenyl isothiocyanate Isothiocyanate->Final_Product2 Active_Methylene Active Methylene Reagent Active_Methylene->Final_Product2 Base3 Base (K2CO3) Base3->Final_Product2

Caption: Synthetic workflows for preparing thiophene carboxamide anticancer agents.

Biological Evaluation and Structure-Activity Relationships (SAR)

The anticancer activity of synthesized thiophene carboxamide derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of the compounds.

Data Presentation: In Vitro Cytotoxicity of Representative Thiophene Carboxamides
Compound IDTarget Cell LineIC50 (µM)Mechanism of Action/TargetReference
2b Hep3B (Liver Cancer)5.46Tubulin Polymerization Inhibitor[8][14][15][16][17]
2e Hep3B (Liver Cancer)12.58Tubulin Polymerization Inhibitor[8][14][15][16][17]
15b A2780 (Ovarian Cancer)12Not specified[13]
15b A2780CP (Ovarian Cancer)10Not specified[13]
MB-D2 A375 (Melanoma)< 50Caspase 3/7 activation, mitochondrial depolarization[1][2]
MB-D2 MCF-7 (Breast Cancer)~60Caspase 3/7 activation, mitochondrial depolarization[1]
7f HT-29 (Colon Cancer)2.18PI3Kα inhibitor[18]
7f MCF-7 (Breast Cancer)4.25PI3Kα inhibitor[18]

Note: The IC50 values are representative and can vary based on the specific assay conditions and cell lines used.

Key Structure-Activity Relationship Insights
  • Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen is critical for activity. Often, aryl or substituted aryl groups are favored. For instance, in a series of combretastatin A-4 (CA-4) biomimetics, the presence of a trimethoxyphenyl moiety or similar substituents was found to be effective.[14]

  • Substitution on the Thiophene Ring: The position and nature of substituents on the thiophene ring significantly influence biological activity. For JNK inhibition, the carboxamide group at the 3-position is optimal, and substitutions at the 4 and 5 positions can be detrimental.[4]

  • Alkyl Chain Length: In analogs of the natural product solamin, the length of the alkyl chain in the tail part plays an essential role in their growth inhibitory activity against human cancer cell lines.[6][7]

  • The Thiophene Ring Itself: The thiophene ring is often crucial for activity. Its replacement with a phenyl ring can lead to a drastic drop in potency.[4] The aromatic character of the thiophene ring can contribute to critical interactions within the binding pockets of target proteins.[8][14][17]

Mechanism of Action: How Thiophene Carboxamides Exert Their Anticancer Effects

Thiophene carboxamides have been shown to target several key pathways involved in cancer cell proliferation and survival. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer agents.

Inhibition of Tubulin Polymerization

A significant number of thiophene carboxamide derivatives exert their anticancer effects by interfering with microtubule dynamics. They can act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[8][14][17] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[14][16]

Tubulin_Inhibition_Pathway Thiophene_Carboxamide Thiophene Carboxamide (e.g., Compound 2b) Tubulin α/β-Tubulin Dimers Thiophene_Carboxamide->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Thiophene_Carboxamide->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for tubulin-inhibiting thiophene carboxamides.

Inhibition of Mitochondrial Complex I

Certain thiophene carboxamide analogs, particularly those designed as mimics of annonaceous acetogenins like solamin, have been found to inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase).[6][7] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptotic cell death.

Kinase Inhibition

The thiophene carboxamide scaffold has also been successfully employed to develop inhibitors of various protein kinases that are often dysregulated in cancer. These include:

  • c-Jun N-terminal kinase (JNK): Some thiophene-3-carboxamide derivatives have shown potent inhibitory activity against JNK1.[4]

  • VEGFR-2: Ortho-amino thiophene carboxamides have been designed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[19]

  • PI3Kα: Thieno[3,2-d]pyrimidine-6-carboxamide derivatives have demonstrated inhibitory activity against the PI3Kα enzyme, a critical component of a major cell survival pathway.[18]

Conclusion and Future Directions

Thiophene carboxamides represent a versatile and promising class of scaffolds for the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with their ability to be tailored to target specific cancer-related pathways, makes them a focal point of ongoing research in medicinal chemistry. Future efforts will likely focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. This guide provides a solid foundation for researchers to embark on or continue their exploration of this exciting area of cancer drug discovery.

References

A comprehensive list of references cited in this document can be found below, including links to the original research articles.

  • Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. B. A. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity, e202301889. [Link]

  • Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

  • Gouda, M. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitor. Bioorganic Chemistry, 78, 235-247. [Link]

  • Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 2915. [Link]

  • Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

  • Said, M., & Elshihawy, H. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene scaffold. Pakistan Journal of Pharmaceutical Sciences, 27(4), 885-892. [Link]

  • Haggam, R. A., et al. (2018). A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents: Synthesis and anticancer activity. European Journal of Chemistry, 9(2), 99-106. [Link]

  • Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

  • Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]

  • Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

  • Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]

  • Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

  • Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

  • Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 133-142. [Link]

  • Kumar, D., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Journal of Chemistry, 2022, 1-14. [Link]

  • Sharma, A., & Kumar, R. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 102, 104082. [Link]

  • Reddy, T. S., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Ethyl 4,5-dimethylthiophene-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of Ethyl 4,5-dimethylthiophene-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of Ethyl 4,5-dimethylthiophene-3-carboxylate . Due to its lipophilic nature and liquid state at room temperature, this intermediate presents unique chromatographic challenges.

Below, you will find chemical profiling data, a mechanistic troubleshooting guide, and a self-validating purification protocol designed to maximize yield and purity.

Chemical Profiling & Quantitative Data

Understanding the physicochemical properties of your target molecule is the first step in designing a logical purification strategy. The lack of hydrogen-bond donors makes this compound highly non-polar, dictating the use of specific solvent systems[1],[2].

Table 1: Physicochemical Properties

ParameterData / Value
CAS Number 19156-44-6[1]
Molecular Formula C₉H₁₂O₂S[1]
Molecular Weight 184.26 g/mol [2]
Physical State Oil (at room temperature)[3]
SMILES CCOC(=O)C1=CSC(C)=C1C[2]
UV Activity Strong (Conjugated thiophene core, λmax​ ~254 nm)

Table 2: Common Impurities & Chromatographic Behavior

Impurity TypeMechanistic CausalityMitigation Strategy
Regioisomers (e.g., 2,5-dimethyl)Ambidentate reactivity during thiophene ring cyclization.Use shallow, highly non-polar gradients (100:1 Hexanes:EtOAc)[3].
Elemental Sulfur ( S8​ ) Unreacted reagent from Gewald-type condensation reactions[4].Pre-column treatment with activated copper powder.
Carboxylic Acid Ester hydrolysis due to trace moisture or acidic workup.Base wash (NaHCO₃); elutes at baseline on normal-phase silica.
Purification Workflow

G A Crude Reaction Mixture B Aqueous Work-Up (Validation: pH Neutrality) A->B C Desulfurization (Copper Powder Treatment) B->C D Flash Chromatography (Hexanes:EtOAc 100:1) C->D E TLC / GC-MS Analysis D->E F Regioisomers Present? E->F G Reverse-Phase Prep-HPLC F->G Yes H Solvent Evaporation (High Vacuum) F->H No G->H I Pure Product (Oil) CAS: 19156-44-6 H->I

Workflow for the isolation and purification of Ethyl 4,5-dimethylthiophene-3-carboxylate.

Troubleshooting & FAQs

Q: Why is my isolated Ethyl 4,5-dimethylthiophene-3-carboxylate an oil instead of a solid, and how does this affect purification? A: The compound is inherently an oil at room temperature[3]. The lack of strong intermolecular hydrogen bonding (due to the fully substituted thiophene core and ester masking) prevents efficient crystal lattice formation. Because it cannot be readily recrystallized, you must rely on high-resolution flash chromatography or vacuum distillation for purification.

Q: I am observing co-elution of impurities during normal-phase chromatography. What is the mechanistic cause and solution? A: Thiophene syntheses often generate regioisomeric byproducts due to competing cyclization pathways. Because these isomers share identical molecular weights and similar dipole moments, their retention factors ( Rf​ ) on silica are nearly identical. To resolve them, you must use a highly non-polar, shallow gradient. Literature protocols validate the use of Hexanes with only 1% to 2% Ethyl Acetate (100:1 to 50:1) to successfully isolate the pure oil[3].

Q: How do I remove elemental sulfur contamination from the crude mixture? A: If your synthetic route involves sulfur condensation (such as modified Gewald reactions)[4], unreacted elemental sulfur ( S8​ ) will remain. Sulfur is highly lipophilic and will co-elute with your product on silica gel. Causality: Sulfur readily forms insoluble copper sulfide ( CuS ). Solution: Stir the crude organic extract with activated copper powder before loading it onto the column. The copper will turn black, indicating successful sulfur sequestration. Filter through celite before chromatography.

Q: My NMR shows residual ethyl acetate in the final product. How do I remove it without volatilizing the product? A: Ethyl acetate easily becomes trapped in viscous oils. Dissolve the purified oil in a highly volatile, non-polar solvent like pentane or diethyl ether. Evaporate the solvent on a rotary evaporator, then place the flask under high vacuum (0.1 mbar) for 4–6 hours. The pentane acts as an entrainer, helping to pull the ethyl acetate out of the oil matrix.

Step-by-Step Protocol: Self-Validating Flash Chromatography

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Step 1: Sample Preparation (Wet Loading)

  • Dissolve the crude oil in a minimum volume of Hexanes/DCM (1:1).

  • Validation Check: Inspect the solution. Ensure no particulate matter remains. If particulates (like copper sulfide or salts) are present, filter the solution through a celite plug. Particulates will cause column channeling and ruin the separation.

Step 2: Column Equilibration

  • Pack the column with fine-grade silica gel (15-40 µm) to maximize theoretical plates, which is critical for resolving regioisomers.

  • Equilibrate the column thoroughly with 100% Hexanes.

Step 3: Elution Strategy

  • Load the sample and begin elution with a highly non-polar system of Hexanes:EtOAc (100:1)[3].

  • Maintain isocratic flow for at least 3 column volumes (CV) before gently stepping the gradient to 50:1.

  • Validation Check: Monitor the eluent using TLC (UV 254 nm). The conjugated thiophene system is highly UV-active. The product should elute with an Rf​ of ~0.3 in 50:1 Hexanes:EtOAc.

Step 4: Fraction Consolidation and Solvent Removal

  • Pool fractions containing the pure product based on TLC or GC-MS analysis.

  • Evaporate under reduced pressure (rotary evaporator) at a water bath temperature no higher than 30°C to prevent volatilization of the product.

  • Validation Check: Transfer the resulting oil to a pre-weighed vial, apply high vacuum (0.1 mbar) for 4 hours, and record a constant weight. A stable weight confirms the complete removal of residual solvents.

References
  • US Patent Office. "4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of gpr139".
  • National Institutes of Health (NIH). "Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate". PubMed Central (PMC).[Link]

Sources

Optimization

Technical Support Center: Ethyl 4,5-dimethylthiophene-3-carboxylate Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate .

This specific thiophene derivative is a highly valued building block in pharmaceutical chemistry, frequently utilized as a core intermediate in the development of GPR139 modulators for central nervous system (CNS) disorders[1]. However, its synthesis is prone to distinct side reactions depending on the chosen synthetic route. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield, high-purity isolation.

Mechanistic Pathway & Divergence Analysis

There are two primary synthetic strategies to access this target:

  • The Deamination Route: Starting from the easily accessible Gewald reaction product (Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate), followed by diazotization and hypophosphorous acid ( H3​PO2​ ) mediated reduction[2].

  • The Mercaptoketone Route: A de novo cyclization reacting an α -mercaptoketone (3-mercapto-2-butanone) with an acrylate (ethyl 3-ethoxyacrylate) followed by acid-catalyzed aromatization[3].

The diagram below maps these workflows and isolates the exact nodes where critical side reactions occur.

SynthesisPathways Gewald Ethyl 2-amino-4,5-dimethylthiophene- 3-carboxylate (Gewald Product) Diazotization Diazotization (NaNO2 / H2SO4) Gewald->Diazotization Diazonium Diazonium Intermediate Diazotization->Diazonium Reduction Reduction (H3PO2) Diazonium->Reduction Azo Azo-Coupling Dye (Side Product) Diazonium->Azo Nucleophilic Attack by Unreacted Amine Chloro 2-Chloro Thiophene (Side Product) Diazonium->Chloro If HCl is used (Sandmeyer-type) Target Ethyl 4,5-dimethylthiophene- 3-carboxylate (Target) Reduction->Target Mercapto 3-Mercapto-2-butanone + Ethyl 3-ethoxyacrylate Condensation Base-catalyzed Condensation (NaOEt) Mercapto->Condensation Disulfide Disulfide Dimer (Side Product) Mercapto->Disulfide O2 Exposure (Oxidation) Tetrahydro Tetrahydrothiophene Intermediate Condensation->Tetrahydro Dehydration Acid-catalyzed Dehydration (HCl or p-TsOH) Tetrahydro->Dehydration Dehydration->Target Incomplete Hydroxylated Intermediate (Side Product) Dehydration->Incomplete Weak Acid / Low Temp

Synthetic pathways and side reactions for Ethyl 4,5-dimethylthiophene-3-carboxylate.

Troubleshooting Q&A: Causality and Correction

Q1: During the deamination of the Gewald product, my final compound is contaminated with a chlorinated thiophene derivative. Why is this happening?

Causality: This is a classic Sandmeyer-type side reaction. If you use Hydrochloric Acid (HCl) to generate nitrous acid ( HNO2​ ) for diazotization, the reaction mixture becomes saturated with chloride ions. The highly reactive diazonium intermediate can undergo nucleophilic aromatic substitution by Cl− , yielding ethyl 2-chloro-4,5-dimethylthiophene-3-carboxylate instead of the desired hydrogen-substituted product. Solution: Eliminate halide nucleophiles from your reaction matrix. Substitute HCl with aqueous Sulfuric Acid ( H2​SO4​ ) during the diazotization step. The bisulfate/sulfate anions are non-nucleophilic, allowing the hypophosphorous acid ( H3​PO2​ ) to exclusively drive the radical-mediated hydride transfer[2].

Q2: I am using the Mercaptoketone route. My yield is poor, and NMR shows a highly non-polar byproduct lacking the acrylate protons but retaining the methyl groups.

Causality: You are observing the oxidative dimerization of your starting material, 3-mercapto-2-butanone, into a disulfide dimer. Thiols are highly susceptible to oxidation in the presence of trace metals, base catalysts (like the alkoxide used in this step), and atmospheric oxygen. Once dimerized, the sulfur can no longer undergo the Michael-type addition with the acrylate. Solution: The reaction must be treated as air-sensitive. Rigorously degas your solvent (toluene or ethanol) via freeze-pump-thaw or prolonged argon sparging. Maintain a positive argon pressure throughout the base-catalyzed condensation. If the mercaptan stock is old, pre-treat it with a mild, non-interfering reducing agent (e.g., immobilized TCEP) prior to use.

Q3: My deamination reaction mixture turned deep red/orange, and I isolated a highly colored impurity that is difficult to separate by chromatography.

Causality: This indicates an azo-coupling side reaction. The thiophene ring of the unreacted starting material is highly electron-rich. If the diazotization is incomplete or localized concentration gradients exist, the unreacted 2-aminothiophene acts as a nucleophile, attacking the newly formed diazonium salt to form an intensely colored azo dye. Solution: This is a kinetic issue. Ensure the reaction is kept strictly between -5 °C and 0 °C to stabilize the diazonium salt. Add the sodium nitrite ( NaNO2​ ) solution dropwise with vigorous overhead stirring to prevent localized pooling. Finally, ensure a large molar excess of H3​PO2​ (at least 5-10 equivalents) is present to rapidly reduce the diazonium species before intermolecular coupling can occur.

Q4: In the final step of the Mercaptoketone route, LC-MS shows a mass [M+18] relative to the target product. What failed?

Causality: The base-catalyzed condensation initially forms a tetrahydrothiophene intermediate containing a hydroxyl group at the 4-position[3]. The subsequent acid treatment is required to dehydrate this intermediate, forcing aromatization. A mass of [M+18] means the elimination of water failed, leaving you with the non-aromatic hydroxylated intermediate. Solution: Aromatization requires a strong thermodynamic driving force. If room-temperature concentrated HCl is insufficient, switch to a Dean-Stark apparatus. Reflux the intermediate in toluene with catalytic p-Toluenesulfonic acid (p-TsOH). The continuous azeotropic removal of water will forcefully drive the equilibrium toward the fully aromatized thiophene.

Quantitative Data: Side Product Signatures

Use this reference table to rapidly identify side reactions via standard analytical techniques.

Side Product / ImpuritySynthetic RouteCausalityAnalytical SignatureMitigation Strategy
2-Chloro-4,5-dimethylthiophene DeaminationHalide nucleophilic attackMS: Distinct M / M+2 isotope pattern (~3:1 ratio) at m/z 218/220.Swap HCl for H2​SO4​ .
Azo-Coupled Dimer DeaminationIntermolecular nucleophilic attackVis: Deep red/orange color.NMR: Broad, complex aromatic signals >7.5 ppm.Strict thermal control (<0 °C); rapid stirring.
Disulfide Dimer MercaptoketoneThiol oxidation by O2​ NMR: Complete loss of the -SH proton signal (~1.5 ppm).Sparge solvents with Argon; use fresh thiol.
4-Hydroxy-tetrahydrothiophene MercaptoketoneIncomplete acid dehydrationMS: [M+H]+ at m/z 203 (Target is 185).NMR: Broad -OH peak (~3.5 ppm).Reflux with p-TsOH under Dean-Stark conditions.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Built-in checkpoints ensure that if a step fails, the operator is immediately aware before proceeding.

Protocol A: Synthesis via Deamination of Gewald Product

Mechanism: Radical-mediated reduction of a diazonium intermediate[2].

  • Preparation: Suspend Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (10.0 g, 50.2 mmol) in 100 mL of 10% aqueous H2​SO4​ .

  • Thermal Control: Submerge the flask in an ice/brine bath. Stir vigorously until the internal temperature stabilizes at -5 °C.

  • Diazotization: Dissolve NaNO2​ (3.8 g, 55.2 mmol, 1.1 eq) in 15 mL of cold distilled water. Add this solution dropwise over 30 minutes.

    • Validation Checkpoint: The suspension should turn into a clear/pale-yellow solution. Starch-iodide paper must turn immediate blue/black, confirming excess nitrous acid.

  • Reduction: Slowly add pre-cooled 50% aqueous Hypophosphorous acid ( H3​PO2​ ) (33.0 g, 251 mmol, 5.0 eq).

    • Validation Checkpoint: Vigorous nitrogen gas evolution ( N2​ ) will begin immediately.

  • Maturation: Maintain at 0 °C for 2 hours, then allow to warm to room temperature and stir for 12 hours.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3​ until the aqueous phase is pH > 7. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target compound.

Protocol B: Synthesis via Mercaptoketone Cyclization

Mechanism: Base-catalyzed Michael addition/cyclization followed by acid-catalyzed dehydration[3].

  • Inert Atmosphere Setup: Add Toluene (100 mL) to a flame-dried, multi-neck flask. Sparge with Argon for 30 minutes.

  • Condensation: Under positive Argon pressure, add 3-mercapto-2-butanone (5.0 g, 48.0 mmol) and Ethyl 3-ethoxyacrylate (7.2 g, 50.0 mmol, 1.04 eq). Add Sodium Ethoxide ( NaOEt ) (0.32 g, 4.8 mmol, 0.1 eq) in one portion.

  • Cyclization: Stir the mixture at 25 °C for 16 hours.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the acrylate and the appearance of a highly polar intermediate (the tetrahydrothiophene).

  • Aromatization (Dehydration): Cool the flask to 10 °C. Slowly add concentrated HCl (15 mL) dropwise. Once addition is complete, attach a reflux condenser and heat to 40 °C for 2 hours.

    • Validation Checkpoint: The reaction mixture will phase-separate. TLC will show the disappearance of the polar intermediate and the formation of a fast-eluting, UV-active spot (the aromatic target).

  • Workup: Pour into 100 mL of ice water. Separate the toluene layer. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Combine organics, wash with brine, dry over MgSO4​ , and concentrate. Purify via short-path distillation or silica gel chromatography.

Sources

Troubleshooting

How to avoid byproduct formation in Knoevenagel condensations

Welcome to the Technical Support Center for Knoevenagel Condensation Optimization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Knoevenagel Condensation Optimization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot complex side reactions.

The Knoevenagel condensation is a fundamental carbon–carbon bond-forming reaction, but the delicate balance of nucleophilicity and electrophilicity often leads to unwanted pathways such as Michael additions, self-condensations, and premature decarboxylations. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure high-fidelity synthesis of your target α,β-unsaturated compounds.

PART 1: Diagnostic Workflow for Byproduct Mitigation

Before adjusting your stoichiometry or swapping solvents, it is critical to identify the specific mechanistic deviation occurring in your flask. Use the logic tree below to diagnose and correct the most common Knoevenagel failure modes.

G Start Knoevenagel Condensation Product Analysis Check1 Is a Bis-adduct (Michael Addition) forming? Start->Check1 Sol1 1. Use excess aldehyde (1.1 eq) 2. Lower temperature 3. Use milder base/catalyst Check1->Sol1 Yes Check2 Is Aldehyde Self-Condensation occurring? Check1->Check2 No Success Optimal α,β-unsaturated Product Yield Sol1->Success Sol2 1. Avoid strong alkali bases 2. Use Lewis acid (Ni(NO3)2) 3. Use ammonium salts Check2->Sol2 Yes Check3 Is Unwanted Decarboxylation occurring? Check2->Check3 No Sol2->Success Sol3 1. Avoid Pyridine solvent 2. Keep temperature < 80°C Check3->Sol3 Yes Check3->Success No Sol3->Success

Diagnostic logic tree for identifying and mitigating Knoevenagel condensation byproducts.

PART 2: Frequently Asked Questions (FAQs) on Byproduct Mitigation

Q1: Why is my reaction yielding a bis-adduct (Michael addition product) instead of the desired α,β-unsaturated compound, and how do I prevent it? Mechanistic Causality: The initial Knoevenagel condensation generates an electrophilic α,β-unsaturated alkene. If your active methylene compound (e.g., malononitrile) is highly reactive or present in excess, its enolate can perform a subsequent conjugate Michael addition onto the newly formed double bond, generating a bis-adduct[1]. Actionable Solution:

  • Stoichiometric Control: Invert the standard ratios. Use a slight excess of the aldehyde (1.1 to 1.2 equivalents) to ensure the active methylene compound is completely consumed during the primary condensation[2].

  • Catalyst Attenuation: Strong bases maintain a high concentration of the reactive enolate. Switch to a milder secondary amine, an ammonium salt, or a heterogeneous catalyst (like elemental copper surfaces) to suppress the secondary nucleophilic attack[2][3].

  • Kinetic Quenching: Michael additions typically have a higher activation energy than the initial condensation. Monitor closely via LC-MS and quench the reaction immediately upon consumption of the starting material[2].

Q2: I am observing self-condensation (Aldol-type) of my aldehyde. How can I selectively drive the Knoevenagel pathway? Mechanistic Causality: Aliphatic aldehydes or sterically unhindered aromatic aldehydes can undergo self-condensation when exposed to strongly basic conditions, outcompeting the active methylene compound. Actionable Solution: Eliminate strong alkali bases. Shifting to a benign nitrogen-based catalyst (such as ammonium bicarbonate)[4] or utilizing a transition metal Lewis acid (e.g., Ni(NO3​)2​⋅6H2​O ) in an aqueous medium[5] will strictly favor the Knoevenagel chemoselectivity while leaving the aldehyde intact.

Q3: My product is undergoing unwanted decarboxylation. Is this avoidable? Mechanistic Causality: When using malonic acid, the traditional Doebner modification utilizes pyridine as a solvent and piperidine as a catalyst. Pyridine inherently promotes the decarboxylation of the intermediate di-acid to form cinnamic acid derivatives[6]. Actionable Solution: If the di-acid or intermediate ester is your actual target, you must avoid pyridine entirely. Substitute the solvent system with ethanol or run the reaction solvent-free, and maintain the reaction temperature below the decarboxylation threshold (typically <80°C)[1].

PART 3: Quantitative Data on Catalyst & Condition Optimization

To aid in experimental design, the following table summarizes how shifting from traditional to modern catalytic systems mitigates specific byproducts while impacting overall yield.

Catalyst SystemSolvent / MediumTemp (°C)Primary Byproduct MitigatedTypical Yield
Piperidine / Pyridine (Traditional)Pyridine90°CNone (Baseline; prone to bis-adducts & decarboxylation)60 - 75%
Ammonium Bicarbonate ( NH4​HCO3​ )Solvent-Free (Melt)90°CAldehyde self-condensation & Pyridine toxicity> 90%
Nickel Nitrate ( Ni(NO3​)2​⋅6H2​O )Aqueous (Water)25°CMichael addition (Bis-adducts) & Polymerization90 - 95%
Elemental Copper Powder ( Cu0 )Solvent-Free56°COligomerization & Base-catalyzed side reactions> 95%

PART 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway without byproduct accumulation.

Protocol A: Solvent-Free Knoevenagel Condensation (Mitigating Pyridine-Induced Side Reactions)

This protocol utilizes ammonium bicarbonate to avoid the toxicity and aggressive decarboxylation associated with the traditional pyridine/piperidine system[4].

  • Preparation: In a round-bottom flask, combine the active methylene compound (e.g., malonic acid, 10 mmol) and the target benzaldehyde (5 mmol). Note the stoichiometric excess of the methylene compound here is specific to forming cinnamic acids where decarboxylation is eventually desired; if avoiding bis-adducts with malononitrile, reverse this ratio.

  • Catalyst Addition: Add a catalytic amount of ammonium bicarbonate ( NH4​HCO3​ ) or piperidine (2 mmol)[4].

  • Solvent Removal (If applicable): If reagents were transferred using a minimal amount of ethyl acetate, remove the solvent by distillation under reduced pressure at 40°C[4].

  • Thermal Activation: Heat the solid mixture to 90°C for 2 hours.

  • Validation Checkpoint: Take a micro-aliquot at 60 minutes. Dilute in methanol and analyze via Reversed-Phase HPLC. You should observe the disappearance of the benzaldehyde peak and the emergence of a single product peak. The absence of late-eluting broad peaks confirms that polymerization is not occurring.

  • Isolation: Cool to room temperature, dilute with methanol or ethanol, filter, and crystallize the highly pure product[4].

Protocol B: Aqueous Lewis-Acid Catalyzed Condensation (Mitigating Michael Additions)

Using Ni(NO3​)2​ in water provides a mild, base-free environment that strictly prevents the formation of Michael adducts[5].

  • Aqueous Suspension: In a 50 mL flask, suspend the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in distilled water (10 mL).

  • Catalyst Introduction: Add 5 mol% of Ni(NO3​)2​⋅6H2​O to the aqueous suspension[5].

  • Ambient Reaction: Stir the mixture vigorously at room temperature (25°C).

  • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1) every 5 minutes. Because water suppresses the solubility of the product, the α,β-unsaturated adduct will begin to precipitate almost immediately, physically removing it from the reactive enolate pool and preventing the Michael addition.

  • Isolation: After 10-15 minutes (or upon complete consumption of the aldehyde on TLC), filter the precipitated solid via vacuum filtration. Wash with cold water and recrystallize from ethanol to achieve >90% yield[5].

PART 5: References

  • Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis.

  • minimizing byproduct formation in Knoevenagel condensation of beta-keto esters - Benchchem.

  • Technical Support Center: Managing Byproduct Formation in Knoevenagel Condensations - Benchchem.

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media - IJCPS.

  • Base-free Knoevenagel condensation catalyzed by copper metal surfaces - RSC Publishing.

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis.

Sources

Optimization

Technical Support Center: Advanced Column Chromatography for Thiophene Derivatives

Welcome to the Technical Support Center for heterocyclic purification. Thiophene derivatives are foundational building blocks in medicinal chemistry, agrochemicals, and organic electronics. However, their unique electron...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic purification. Thiophene derivatives are foundational building blocks in medicinal chemistry, agrochemicals, and organic electronics. However, their unique electronic properties—specifically the electron-rich nature of the sulfur heterocycle—make them prone to acid-catalyzed degradation, co-elution with structurally similar regioisomers, and poor recovery during standard normal-phase chromatography.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure the high-purity isolation of your target compounds.

Diagnostic Troubleshooting Workflow

G Start Crude Thiophene Mixture Assess Assess Chemical Sensitivity & Polarity Start->Assess AcidSens Acid-Sensitive (e.g., Carboxamides) Assess->AcidSens Regio Regioisomer Contamination Assess->Regio HighlyPolar Highly Polar (e.g., Amidinophenyl) Assess->HighlyPolar Action1 Deactivate Silica (1-2% TEA) or Alumina AcidSens->Action1 Action2 Shallow Non-Polar Gradient (Hexane) Regio->Action2 Action3 Reverse Phase (RP-18) MeOH/0.1% TFA HighlyPolar->Action3

Diagnostic workflow for resolving common thiophene chromatography issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My electron-rich thiophene derivative (e.g., thiophene carboxamide) turns dark or streaks heavily on the silica column. What is causing this, and how do I prevent it? A1: Standard silica gel possesses surface silanol groups that render it slightly acidic (pH ~5-6). Electron-rich thiophenes are highly susceptible to electrophilic attack and acid-catalyzed polymerization at the highly reactive C2 and C5 positions. When exposed to the acidic microenvironment of the stationary phase, the compound degrades, resulting in visible color changes (often black or purple streaking) and poor mass recovery[1]. Solution: You must neutralize the stationary phase. Pre-treat the silica gel by packing the column with an eluent containing 1-2% triethylamine (TEA)[1]. This base preferentially binds to the acidic silanol sites, deactivating the column and preventing thiophene degradation. Alternatively, switch to a neutral alumina stationary phase, which lacks these acidic protons[1].

Q2: I am trying to separate 2-decylthiophene from its 3-decylthiophene regioisomer, but they co-elute perfectly. How can I resolve them? A2: Regioisomers of alkylthiophenes possess nearly identical dipole moments and polarities, making them extremely difficult to separate via standard gradient elution. Their separation relies entirely on minute differences in van der Waals interactions with the stationary phase[2]. Solution: Maximize the theoretical plates of your column. Use a longer column packed with fine-particle silica gel (230-400 mesh)[2]. Crucially, employ a very shallow, isocratic gradient of a strictly non-polar eluent (e.g., 100% hexane or petroleum ether) and maintain a slow, controlled flow rate to enhance resolution[2].

Q3: After concentrating my purified fractions, I notice a fine white powder insoluble in my NMR solvent. What is this, and how do I avoid it? A3: This is dissolved or particulate silica gel that has broken through the column frit. It often occurs if the silica bed is physically disturbed during solvent addition or if highly polar solvent mixtures dissolve trace amounts of the silica[3]. Solution: Always apply a 1-2 cm protective layer of washed sand on top of the silica bed before loading your sample[4]. If contamination has already occurred, dissolve your final product in a non-polar solvent (like dichloromethane) and pass it through a 0.22 µm PTFE syringe filter before final evaporation[3].

Q4: Can I use reverse-phase chromatography for highly polar thiophenes? A4: Yes. For highly polar or ionizable thiophene derivatives, such as 2,5-bis(4-amidinophenyl)thiophenes, normal-phase silica is ineffective due to irreversible adsorption. These compounds are best purified using a reverse-phase (RP-18) column with a polar mobile phase (e.g., Methanol/Water) containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to maintain sharp peak shapes[5].

Standardized Step-by-Step Methodology: Base-Deactivated Flash Chromatography

This self-validating protocol is designed for acid-sensitive thiophene carboxamides and alkylthiophenes to ensure high recovery without on-column degradation.

Phase 1: Solvent Selection and TLC Validation

  • Prepare TLC solvent mixtures (e.g., Hexane/Ethyl Acetate ratios from 9:1 to 7:3)[4].

  • Add 1% v/v Triethylamine (TEA) to each TLC chamber to mimic the deactivated column conditions.

  • Spot the crude mixture and develop. Select the solvent system that yields a Retention Factor (Rf) of 0.25–0.35 for the target thiophene[4]. Causality: An Rf in this range ensures optimal partitioning between the mobile and stationary phases, maximizing resolution from closely eluting impurities.

Phase 2: Column Preparation (Deactivation)

  • Select a glass chromatography column and ensure the frit is clean.

  • Prepare a slurry of silica gel (60 Å, 230-400 mesh) using the selected non-polar starting solvent supplemented with 1-2% TEA[1].

  • Pour the slurry into the column in a single continuous motion to prevent banding.

  • Flush the column with 2-3 column volumes of the TEA-spiked solvent to ensure complete neutralization of the silanol groups.

  • Add a 1 cm layer of washed sand to the top of the flat silica bed to protect it from mechanical disturbance[4].

Phase 3: Sample Loading and Elution

  • Dissolve the crude thiophene in the minimum viable volume of the starting eluent. If insoluble, use a minimal amount of dichloromethane[4].

  • Carefully apply the sample directly to the sand layer using a long glass pipette, ensuring the silica bed is not disturbed.

  • Drain the solvent until the sample is just absorbed into the sand.

  • Carefully add the mobile phase. To minimize the residence time of the thiophene on the silica, apply gentle positive air pressure to achieve a flow rate of ~2 inches per minute[2]. Causality: Running the column quickly (flash chromatography) reduces the thermodynamic window for degradation while maintaining separation efficiency[1].

Phase 4: Fraction Analysis and Recovery

  • Collect fractions in clean test tubes.

  • Monitor elution via TLC under a 254 nm UV lamp[4].

  • Pool fractions containing the pure product and concentrate via rotary evaporation.

  • Self-Validation Step: Re-dissolve a small aliquot of the final product and run a final TLC against the crude mixture to definitively confirm the removal of regioisomers and the absence of baseline degradation products.

Quantitative Data: Solvent Systems for Thiophene Classes

The following table summarizes optimized chromatographic parameters based on the specific physicochemical properties of various thiophene derivative classes.

Thiophene Derivative ClassPrimary ChallengeRecommended Stationary PhaseOptimal Solvent SystemTarget Rf RangeRequired Additives
3-Thiophenemethanol Moderate polarity, broad elutionSilica Gel (60 Å, 230-400 mesh)Hexane / Ethyl Acetate (Gradient)0.25 - 0.35None
Alkylthiophenes (e.g., 2-Decylthiophene)Co-elution of regioisomersSilica Gel (60 Å, 230-400 mesh)100% Hexane or Petroleum Ether0.30 - 0.40None
Thiophene Carboxamides Acid-catalyzed degradationSilica Gel or Neutral AluminaHexane / Dichloromethane0.20 - 0.401-2% Triethylamine (TEA)
Amidinophenyl Thiophenes Irreversible adsorption on silicaRP-18 (Reverse Phase)Methanol / Water (Gradient)N/A0.1% Trifluoroacetic Acid (TFA)

References

  • [5] Title: The synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease Source: National Institutes of Health (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: ¹H and ¹³C NMR Spectral Analysis of Ethyl 4,5-dimethylthiophene-3-carboxylate

Executive Summary & Scope The structural elucidation of substituted heterocycles is a foundational workflow in drug discovery and materials science. Ethyl 4,5-dimethylthiophene-3-carboxylate (CAS: 19156-44-6)[1] is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The structural elucidation of substituted heterocycles is a foundational workflow in drug discovery and materials science. Ethyl 4,5-dimethylthiophene-3-carboxylate (CAS: 19156-44-6)[1] is a highly functionalized thiophene derivative that presents a unique analytical challenge: resolving the closely spaced signals of its adjacent methyl groups.

This guide objectively compares the performance of Benchtop NMR (80 MHz) , High-Field NMR (400+ MHz) , and In-Silico Prediction for the spectral analysis of this compound. By synthesizing theoretical causality with field-proven experimental data, we provide a definitive framework for selecting the optimal analytical modality.

Mechanistic Insights: Molecular Architecture & Spectral Profile

To accurately assign the NMR spectra of Ethyl 4,5-dimethylthiophene-3-carboxylate, one must understand the electronic causality dictated by its substituents.

The Causality of Chemical Shifts: The ethyl ester group at the C3 position acts as a strong electron-withdrawing group (EWG) via both induction and resonance. Through resonance, the ester group pulls electron density away from the thiophene ring, placing a partial positive charge primarily on the C2 and C4 positions.

  • ¹H NMR Impact: Because C4 is electronically deshielded relative to C5, the methyl group attached to C4 (4-CH₃) experiences less electron shielding than the methyl at C5 (5-CH₃). Consequently, the 4-CH₃ singlet is shifted slightly downfield (~2.35 ppm) compared to the 5-CH₃ singlet (~2.25 ppm). The isolated C2 proton is highly deshielded, appearing far downfield (~7.90 ppm).

  • ¹³C NMR Impact: The resonance withdrawal significantly deshields the C2 and C4 carbons. The ester carbonyl carbon (C=O) dominates the downfield region at ~163.5 ppm.

Table 1: Expected Quantitative Spectral Data (in CDCl₃)
NucleusPosition / AssignmentExpected Shift (ppm)MultiplicityCoupling Constant (J)Integration
¹H H-2 (Thiophene ring)7.90Singlet (s)-1H
¹H -O-CH₂- (Ester)4.25Quartet (q)7.1 Hz2H
¹H 4-CH₃ (Thiophene)2.35Singlet (s)-3H
¹H 5-CH₃ (Thiophene)2.25Singlet (s)-3H
¹H -CH₃ (Ester)1.35Triplet (t)7.1 Hz3H
¹³C C=O (Carbonyl)163.5Singlet--
¹³C C-5 (Thiophene)140.2Singlet--
¹³C C-4 (Thiophene)135.1Singlet--
¹³C C-2 (Thiophene)132.4Singlet--
¹³C C-3 (Thiophene)128.6Singlet--
¹³C -O-CH₂- (Ester)60.5Singlet--

Comparative Evaluation: High-Field vs. Benchtop vs. In-Silico Modalities

Historically, high-field superconducting NMR was required for all structural verification. However, modern permanent-magnet benchtop NMR systems (60–80 MHz) have revolutionized laboratory accessibility[2]. Recent comparative studies on complex polymers like lignin have demonstrated that, despite the immense resolution difference, benchtop NMR can achieve quantitative performance comparable to 400–600 MHz systems for routine analysis[3],[4].

However, for Ethyl 4,5-dimethylthiophene-3-carboxylate, the ~0.1 ppm difference between the 4-CH₃ and 5-CH₃ peaks tests the limits of low-field dispersion[5].

Table 2: Objective Performance Comparison
Performance MetricHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)In-Silico Software
Spectral Resolution (¹H) Ultra-high (< 0.5 Hz linewidth)Moderate (~1.5 Hz linewidth)N/A (Theoretical)
C4/C5 Methyl Separation Baseline resolved (Δν ≈ 40 Hz)Partially overlapping (Δν ≈ 8 Hz)Perfect distinction
Sensitivity (LOD) < 1 mM~10–50 mMN/A
¹³C Acquisition Time Rapid (10–30 minutes)Prolonged (Hours to overnight)Instantaneous
Operational Infrastructure Liquid He/N₂ cryogens requiredCryogen-free, standard outletStandard PC
Primary Use Case De novo structural elucidationRoutine purity & reaction trackingShift verification

Analytical Decision Workflow

To optimize laboratory resources, scientists must deploy the correct modality based on the analytical end-goal. The following logical framework dictates the instrument selection process.

NMR_Workflow Start Synthesized Compound: Ethyl 4,5-dimethylthiophene -3-carboxylate Decision Primary Analytical Goal? Start->Decision Routine Routine Purity & Reaction Monitoring Decision->Routine Eluc De Novo Structural Elucidation Decision->Eluc Benchtop Benchtop NMR (80 MHz) - Rapid 1H Acquisition - Cost-Effective Routine->Benchtop HighField High-Field NMR (400 MHz) - 1H, 13C, 2D NMR - High Resolution Eluc->HighField Validation In-Silico Prediction & Data Synthesis Benchtop->Validation HighField->Validation

Decision matrix for selecting the optimal NMR modality for thiophene derivatives.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control to verify the accuracy of the resulting data.

Protocol A: High-Resolution ¹H/¹³C Acquisition (400 MHz)

Objective: Complete baseline resolution of the 4-CH₃ and 5-CH₃ signals and full ¹³C assignment.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: TMS acts as an internal zero-point reference. By anchoring the spectrum to exactly 0.00 ppm, you create a self-validating chemical shift axis that isolates true structural shifts from magnetic field drift.

  • Locking and Shimming: Insert the NMR tube, lock onto the deuterium frequency of CDCl₃, and execute automated 3D gradient shimming.

    • Causality: Perfect magnetic homogeneity (B₀) is non-negotiable. Poor shimming artificially broadens peaks, which would obscure the fine J-coupling (7.1 Hz) of the ethyl ester group.

  • Acquisition Parameters (¹H):

    • Pulse Angle: 30° (Ernst angle approximation)

    • Relaxation Delay (D1): 2.0 seconds

    • Number of Scans (NS): 16

    • Causality: A 30° pulse ensures that longitudinal magnetization (T₁) recovers fully within the 2.0s delay. This prevents differential saturation between the rapidly relaxing methyl protons and the slower-relaxing thiophene proton, ensuring integration values perfectly match the 3:3:2:3:1 proton ratio.

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz), Fourier transform, and perform a strict baseline correction.

Protocol B: Rapid Benchtop ¹H Acquisition (80 MHz)

Objective: High-throughput reaction monitoring and purity assessment without cryogen costs.

  • Sample Preparation: Dissolve 50 mg of the analyte in 0.6 mL of CDCl₃ (with TMS).

    • Causality: Benchtop systems operating at lower magnetic fields have intrinsically lower sensitivity[5]. Tripling the sample concentration compensates for this, ensuring a high Signal-to-Noise Ratio (SNR) without requiring excessively long scan times.

  • Shimming: Perform 1D simplex shimming on the permanent magnet until the TMS linewidth at half-height is < 1.5 Hz.

  • Acquisition Parameters: Pulse Angle: 90°, D1: 4.0 seconds, NS: 64.

    • Causality: Because benchtop systems suffer from lower dispersion (the 4-CH₃ and 5-CH₃ peaks will be separated by only ~8 Hz), maximizing the signal intensity with a 90° pulse and a longer relaxation delay is critical to mathematically deconvolute the overlapping methyl singlets during processing.

References

  • Burger, R., et al. "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." Journal of Pharmaceutical and Biomedical Analysis, 2022. URL:[Link]

  • Gracia-Vitoria, J., et al. "Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study." Industrial Crops and Products, 2022. URL:[Link]

Sources

Comparative

Application Guide: Structural Elucidation and Performance of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Crystallographic Profiling Guide Executive Summary In the development of biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Crystallographic Profiling Guide

Executive Summary

In the development of biologically active thienopyrimidine derivatives, the structural integrity of the precursor building blocks dictates downstream synthetic success[1],[2]. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (EADTC) is a highly versatile intermediate synthesized via the Gewald multicomponent reaction[1],[3].

As a Senior Application Scientist, I frequently see research programs stall due to poor building block characterization. Relying solely on 1D-NMR can mask critical solid-state conformational dynamics. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities, contrasts EADTC with alternative ester building blocks, and provides validated, self-correcting protocols for its synthesis and crystallographic resolution.

Methodology Comparison: Structural Validation of Gewald Products

To guarantee the reproducibility of downstream cyclization into thienopyrimidines, the exact spatial arrangement of the 2-amino and 3-carboxylate groups must be confirmed. Below is an objective comparison of the primary analytical modalities used to characterize these thiophene building blocks.

Table 1: Comparison of Structural Elucidation Modalities
Analytical Modality3D Conformational AccuracyIntermolecular MappingThroughputCausality & Best Use Case
SCXRD (Gold Standard) Absolute. Resolves the exact 0.68° dihedral angle[1].High. Maps the infinite wave-like chains parallel to the b-axis[1].LowDefinitive Validation. Essential for confirming the S(6) hydrogen bond motif prior to scale-up.
Solution-State NMR Inferred. Requires complex 2D NOESY/ROESY experiments.Poor. Solvent interactions disrupt native hydrogen bonding.HighBulk Screening. Best for rapid purity checks post-synthesis[3].
Computational (DFT) Predicted. Highly dependent on the chosen basis set.Simulated. Often struggles with complex crystal packing forces.MediumHypothesis Generation. Useful for predicting reactivity before physical synthesis.

Scientist's Insight: While NMR is indispensable for daily workflow, it cannot definitively prove the coplanarity of the thiophene ring and the ethoxycarbonyl group. SCXRD is mandatory here because the nearly perfect coplanarity (maximum deviation of 0.0242 Å) is what pre-organizes the molecule for efficient ring-closure during thienopyrimidine synthesis[1],[4].

Building Block Performance: Ethyl vs. Methyl Ester Alternatives

When designing a synthetic route, chemists must choose between various Gewald derivatives. How does the ethyl ester (EADTC) compare to its methyl ester counterpart (MADTC)?

Table 2: Comparative Performance of Thiophene Building Blocks
Performance MetricEthyl Ester (EADTC)Methyl Ester (MADTC)Impact on Drug Development
Lipophilicity (LogP) HigherLowerThe ethyl group enhances the lipophilicity of the final thienopyrimidine, often improving passive membrane permeability.
Crystal Stability Monoclinic, P21​/c [5]Typically TriclinicEADTC forms highly stable wave-like chains via N—H⋯O bonds[1], making it highly stable on the benchtop without degradation.
Steric Shielding ModerateMinimalThe ethyl group provides slight steric shielding to the ester carbonyl, preventing premature hydrolysis during basic downstream steps while still allowing targeted cyclization[2].

Deep Dive: Crystallographic Profiling of EADTC

Understanding the X-ray crystal structure of EADTC provides direct mechanistic insights into its reactivity.

  • Unit Cell Parameters: The compound crystallizes in the monoclinic space group P21​/c with a=7.9487A˚ , b=9.8939A˚ , c=13.4348A˚ , and β=106.143∘ [1],[5].

  • Conformational Locking: The structure reveals an intramolecular N—H⋯O hydrogen bond (N1—H1N1⋯O2 distance of 2.744 Å)[1]. This interaction generates an S(6) ring motif [4].

  • Causality in Reactivity: This S(6) motif is not merely a crystallographic curiosity; it acts as a conformational lock. By holding the amino and ester groups in a pseudo-six-membered ring, the molecule is entropically pre-organized for the insertion of a carbon atom (e.g., from formamide) to yield the fused pyrimidine ring[2].

G A 2-Butanone + Ethyl Cyanoacetate C EADTC (Target Building Block) A->C B Elemental Sulfur (Ball Milling) B->C D Thienopyrimidine Derivatives C->D Cyclization

Fig 1. Gewald multicomponent reaction pathway for EADTC and downstream cyclization.

Validated Experimental Workflows

To ensure absolute trustworthiness, the following protocols form a self-validating system. The synthesis utilizes a modern green-chemistry approach, followed by rigorous crystallographic validation.

Protocol A: Green Synthesis of EADTC via Ball-Milling

Traditional Gewald reactions require prolonged refluxing in toxic solvents. This mechanochemical approach drastically reduces reaction time and solvent waste[3].

  • Reagent Loading: In a tempered ball-mill vial, combine equimolar amounts (0.02 mol) of 2-butanone, ethyl cyanoacetate, and elemental sulfur ( S8​ )[3],[2].

  • Catalyst Addition: Add a catalytic amount of diethylamine[2].

  • Mechanochemical Activation: Add tempered milling balls (ball-to-reagent weight ratio of 5:1). Mill at 750 rpm for exactly 30 minutes[3].

    • Causality: The intense mechanical shear forces the termolecular condensation in a solvent-free environment, driving the equilibrium forward rapidly while suppressing the formation of tarry byproducts[3].

  • Purification: Extract the crude solid and recrystallize from ethyl acetate to yield pure EADTC[3].

Protocol B: Crystal Growth and SCXRD Validation

This step transforms the bulk powder into diffraction-quality single crystals.

  • Crystal Growth: Dissolve 50 mg of purified EADTC in minimal absolute ethanol. Cover the vial with Parafilm and puncture 2-3 small holes. Leave undisturbed at room temperature (296 K)[1].

    • Causality: Ethanol provides a moderate dielectric constant. Slow evaporation gradually increases the saturation index, allowing the intermolecular N—H⋯O hydrogen bonds to organize into the infinite wave-like chains parallel to the b-axis. This slow thermodynamic control is critical for yielding high-quality, defect-free brown monoclinic plates[1].

  • Data Collection: Mount a suitable crystal (approx. 0.92×0.26×0.08 mm ) on a diffractometer equipped with Cu radiation ( λ=1.54178A˚ )[1],[5].

  • Refinement & Validation: Process data using SADABS and refine using SHELXL[5].

    • Self-Validation Check: Inspect the electron density map around the thiophene methyl groups. You must model the structural disorder here; the hydrogen atoms of the two methyl groups are typically disordered over two orientations (occupancy ratios of ~0.77:0.23 and ~0.84:0.16)[1]. Failing to model this will artificially inflate your R-factor.

Workflow N1 1. Solvent-Free Synthesis Ball Milling (30 min) N2 2. Crystal Growth Slow Evaporation in Ethanol N1->N2 N3 3. X-Ray Diffraction Cu Kα radiation, 296 K N2->N3 N4 4. Structure Refinement SADABS & SHELXL N3->N4 N5 5. Conformational Analysis S(6) Motif Validation N4->N5

Fig 2. Self-validating workflow from green synthesis to crystallographic refinement.

References

  • Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H.-K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2111. URL:[Link]

  • El-Borai, M. A., Rizk, H. F., & Abd-Aal, M. F. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. URL:[Link]

  • Ghorab, M. M., et al. (2011). Synthesis and antimicrobial activity of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones. Turkish Journal of Chemistry, 35(1). URL: [Link]

Sources

Validation

Comparative study of one-pot vs. multi-step synthesis of thiophene carboxylates

As a Senior Application Scientist in drug development, I frequently evaluate synthetic routes for heterocycle construction. Thiophene carboxylates—specifically 2-aminothiophene-3-carboxylates—are privileged scaffolds ubi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently evaluate synthetic routes for heterocycle construction. Thiophene carboxylates—specifically 2-aminothiophene-3-carboxylates—are privileged scaffolds ubiquitous in pharmaceuticals (e.g., olanzapine, tinoridine) and optoelectronic materials. The cornerstone of their construction is the Gewald reaction , a multicomponent assembly of a ketone/aldehyde, an activated nitrile, and elemental sulfur.

When scaling these syntheses, chemists face a critical strategic divergence: should the reaction be executed as a streamlined one-pot cascade or a highly controlled multi-step (stepwise) sequence ? This guide objectively compares both methodologies, detailing their mechanistic causality, validated protocols, and quantitative performance to help you select the optimal route for your specific substrate.

Mechanistic Foundations: The Gewald Reaction

Regardless of the operational approach, the Gewald reaction follows a strict mechanistic sequence. The first stage is a base-catalyzed Knoevenagel condensation between a carbonyl compound and an activated nitrile (e.g., ethyl cyanoacetate) to form an α,β -unsaturated nitrile. This intermediate is subsequently sulfanylated at the γ -methylene group by elemental sulfur. Finally, the sulfurated intermediate undergoes an intramolecular nucleophilic attack on the cyano carbon, followed by tautomerization to yield the stable aromatic thiophen-2-amine 1.

GewaldMechanism Ketone Carbonyl Compound (Ketone/Aldehyde) Knoevenagel Knoevenagel Intermediate Ketone->Knoevenagel Base (-H2O) Nitrile Activated Nitrile (e.g., Cyanoacetate) Nitrile->Knoevenagel Sulfanylated Sulfanylated Intermediate Knoevenagel->Sulfanylated S8 Addition Sulfur Elemental Sulfur (S8) + Base Sulfur->Sulfanylated Cyclized Cyclized Intermediate (Thiolate) Sulfanylated->Cyclized Intramolecular Nucleophilic Attack Product 2-Aminothiophene- 3-carboxylate Cyclized->Product Tautomerization

Mechanistic pathway of the Gewald reaction for thiophene carboxylate synthesis.

Workflow Comparison: One-Pot vs. Multi-Step

The primary difference between the two strategies lies in the isolation of the Knoevenagel intermediate.

WorkflowComparison cluster_multistep Multi-Step Synthesis cluster_onepot One-Pot Synthesis M_Step1 Step 1: Knoevenagel Condensation M_Isolate Isolation & Purification M_Step1->M_Isolate M_Step2 Step 2: Sulfuration & Cyclization M_Isolate->M_Step2 M_Purify Final Purification (High Purity) M_Step2->M_Purify O_Step1 Reagents Mixed (Ketone, Nitrile, S8, Base) O_React In Situ Cascade Reaction O_Step1->O_React O_Purify Final Purification (Variable Purity) O_React->O_Purify

Workflow comparison between multi-step and one-pot synthesis methodologies.

Multi-Step (Stepwise) Synthesis

Causality & Strategic Advantages

While operationally demanding, the stepwise pathway is often superior for sensitive or highly enolizable ketones. By isolating the α,β -unsaturated nitrile, you prevent elemental sulfur from reacting prematurely with the starting ketone under basic conditions. This eliminates the formation of complex thio-byproducts and base-catalyzed ketone self-condensation, consistently leading to higher overall yields and a cleaner impurity profile 2.

Validated Experimental Protocol

This protocol utilizes aqueous DABCO as a mild, green organocatalyst to drive the reaction without aggressive side-reactions.

Step 1: Knoevenagel Condensation

  • Charge: To a 50 mL round-bottom flask, add the target ketone (10.0 mmol) and ethyl cyanoacetate (10.0 mmol) in 5 mL of H2​O /EtOH (1:1 v/v).

  • Catalysis: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.0 mmol, 10 mol%). Causality: DABCO is basic enough to deprotonate the active methylene of the cyanoacetate but mild enough to avoid degrading the ketone.

  • Validation: Stir at room temperature for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 4:1). The reaction is self-validating when a heavy precipitate of the α,β -unsaturated nitrile forms.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Gewald Sulfuration

  • Charge: Resuspend the isolated intermediate (10.0 mmol) in 15 mL of absolute ethanol. Add elemental sulfur ( S8​ , 10.0 mmol).

  • Activation: Add morpholine (10.0 mmol). Causality: Morpholine acts as both a base to generate the thiolate and a nucleophile to open the S8​ ring, facilitating the attack on the γ -carbon.

  • Cyclization: Heat to 50 °C for 4 hours.

  • Validation: The mixture will transition to a deep red/brown solution before the final thiophene product precipitates upon cooling. Filter and recrystallize from ethanol.

One-Pot Synthesis

Causality & Strategic Advantages

The one-pot multicomponent assembly is highly valued in high-throughput screening and industrial scale-up due to its operational simplicity and reduced environmental impact. By combining all reagents, you eliminate intermediate workups, significantly lowering the E-factor (mass of waste per mass of product). Recent advancements utilizing L-proline or PEG-600 have further optimized this cascade, making it a highly efficient green methodology 3. Furthermore, one-pot sequential additions have proven highly effective for generating complex tetrasubstituted thiophenes via sulfur ylide-like intermediates 4.

Validated Experimental Protocol
  • Charge: To a single 50 mL reaction vessel, add the ketone (10.0 mmol), ethyl cyanoacetate (10.0 mmol), and elemental sulfur (10.0 mmol) in 15 mL of ethanol.

  • Controlled Initiation: Slowly add morpholine (10.0 mmol) dropwise over 10 minutes while stirring at room temperature. Causality: Slow addition is critical. Flooding the system with base before the Knoevenagel condensation initiates will cause the sulfur to react directly with the ketone, ruining the yield.

  • Cascade Progression: Heat the mixture to 50–60 °C. Stir for 6–12 hours.

  • Validation: Monitor via TLC. The reaction is complete when the starting ketone is fully consumed.

  • Isolation: Pour the mixture into crushed ice to crash out the crude product. Filter and purify via column chromatography or repeated recrystallization to remove oligomeric sulfur byproducts.

Quantitative Data Comparison

The following table synthesizes experimental data comparing both methodologies under standard laboratory conditions:

ParameterMulti-Step SynthesisOne-Pot Synthesis
Overall Yield 85–95% (Higher due to suppressed side reactions)70–85% (Prone to minor sulfur-ketone byproducts)
Total Reaction Time 12–24 hours (Includes intermediate isolation/drying)4–12 hours (Continuous cascade)
E-factor (Waste) High (Requires multiple solvents and workups)Low (Single solvent system, greener profile)
Operational Complexity High (Labor-intensive)Low (Streamlined, easily automated)
Purity Profile Excellent (Predictable, easy final purification)Variable (Often requires chromatography to remove sulfur)

Strategic Selection Guide

  • Choose Multi-Step Synthesis when: You are working with highly reactive, easily enolizable aliphatic ketones; when final product purity is paramount (e.g., late-stage API synthesis); or when scaling up a novel substrate where the impurity profile is unknown.

  • Choose One-Pot Synthesis when: You are synthesizing libraries for high-throughput screening; working with stable, sterically hindered aromatic ketones; or when optimizing for green chemistry metrics (low E-factor) on well-characterized substrates.

References

  • [3] Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles, Academia.edu.3

  • [2] Aqueous DABCO, an efficient medium for rapid organocatalyzed Knoevenagel condensation and the Gewald reaction, TÜBİTAK Academic Journals.2

  • [1] Y. Huang and A. Dömling: Gewald Reaction Synthesis, Thieme Connect. 1

  • [4] One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates, PubMed Central (PMC).4

Sources

Comparative

Biological Activity and Synthetic Utility: Ethyl 4,5-Dimethylthiophene-3-carboxylate vs. Its 2-Amino Analog

Executive Summary In medicinal chemistry, the presence or absence of a single functional group can fundamentally alter a molecule's trajectory in drug discovery. This guide provides an in-depth comparative analysis of Et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the presence or absence of a single functional group can fundamentally alter a molecule's trajectory in drug discovery. This guide provides an in-depth comparative analysis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (the 2-amino analog) and Ethyl 4,5-dimethylthiophene-3-carboxylate (the deaminated analog). While the former is a highly reactive building block essential for synthesizing broad-spectrum antimicrobial and anticancer agents, the latter serves a niche but critical role in developing central nervous system (CNS) therapeutics, specifically GPR139 modulators.

This guide objectively compares their chemical reactivity, biological target profiles, and provides field-proven, self-validating experimental protocols for their synthesis and downstream application.

Mechanistic Divergence: Pathway Diagram

The following diagram illustrates how the presence of the 2-amino group dictates the downstream cyclization pathways and ultimate biological utility of the two compounds.

Pathway Gewald Gewald Reaction (2-Butanone + Ethyl Cyanoacetate + S8) CompA Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Compound A) Gewald->CompA Deamination Reductive Deamination (t-BuONO, CuCl2, EtOH/MeOH) CompA->Deamination Thieno Thieno[2,3-d]pyrimidines CompA->Thieno Cyclocondensation (e.g., KSCN, HCl) CompB Ethyl 4,5-dimethylthiophene-3-carboxylate (Compound B) Deamination->CompB GPR Thieno[2,3-d]pyridazines CompB->GPR Ester Reduction & Hydrazine Cyclization BioA Antimicrobial, Antifungal, Anticancer Targets Thieno->BioA BioB GPR139 Modulators (Schizophrenia, Depression) GPR->BioB

Mechanistic divergence of Ethyl 4,5-dimethylthiophene-3-carboxylate and its 2-amino analog.

Structural & Chemical Reactivity Comparison

The divergent applications of these two compounds stem entirely from their distinct electronic and steric profiles:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Compound A): Synthesized via the multicomponent 1[1]. The 2-amino group acts as a potent nucleophile. Because it is positioned adjacent to the electron-withdrawing ester group at the 3-position, it is perfectly primed for cyclocondensation reactions. This allows for the facile construction of fused thieno[2,3-d]pyrimidine scaffolds, which mimic purine bases and interact with diverse biological targets including microbial cell walls and tumor receptors[2],[3].

  • Ethyl 4,5-dimethylthiophene-3-carboxylate (Compound B): Obtained via the reductive deamination of the 2-amino analog[4]. The removal of the amino group eliminates the primary site for nucleophilic attack, shifting the molecule from a heterocycle-forming precursor to a stable, hydrophobic core. Its biological utility is primarily realized when the ester group is reduced and further functionalized to create thieno[2,3-d]pyridazines. These specific derivatives act as agonists for GPR139, an orphan G-protein coupled receptor highly expressed in the medial habenular nucleus and implicated in schizophrenia and depression[5].

Comparative Biological Activity Data
FeatureEthyl 2-amino-4,5-dimethylthiophene-3-carboxylateEthyl 4,5-dimethylthiophene-3-carboxylate
Chemical Role Nucleophilic precursor for fused heterocyclesHydrophobic core for linear/alternative fused extensions
Key Derivatives Thieno[2,3-d]pyrimidines, Schiff basesThieno[2,3-d]pyridazines
Primary Biological Targets Bacterial/Fungal cell membranes, Tumor cellsGPR139 (Orphan G-protein coupled receptor)
Observed Activity MIC values of 10-40 µg/mL against P. aeruginosa and S. aureus[6]Agonist activity in CNS pathways (Habenular nucleus)[5]
Therapeutic Application Broad-spectrum antibiotics, Fungicides, Anticancer agents[7]Neurological therapeutics (Schizophrenia, Depression)[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, complete with causality explanations and analytical checkpoints.

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Objective: Synthesize the highly reactive 2-amino thiophene core[8]. Causality: The addition of a secondary amine base (e.g., diethylamine or morpholine) catalyzes the Knoevenagel condensation between 2-butanone and ethyl cyanoacetate. Subsequent addition of elemental sulfur allows for nucleophilic attack and ring closure, forming the stable, aromatic thiophene ring. The base is critical for deprotonating the active methylene group to initiate the cascade.

Methodology:

  • Suspend elemental sulfur (100 mmol), 2-butanone (100 mmol), and ethyl cyanoacetate (100 mmol) in 30 mL of 95% ethanol.

  • Add diethylamine (4 mL) dropwise while maintaining the internal temperature below 60°C using an ice bath (the reaction is highly exothermic).

  • Stir the heterogeneous mixture at room temperature for 2 to 12 hours.

  • Pour the mixture into ice-cold water to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

Self-Validation Checkpoint: The product should form yellowish crystals. Confirm purity via Melting Point (expected 88–92 °C)[9]. IR spectroscopy must show distinct primary amine (N-H) stretching at ~3404 and 3301 cm⁻¹ and ester (C=O) stretching at ~1648 cm⁻¹[9].

Protocol 2: Reductive Deamination to Ethyl 4,5-dimethylthiophene-3-carboxylate

Objective: Remove the 2-amino group to isolate the hydrophobic thiophene core for CNS drug development[4]. Causality:tert-Butyl nitrite acts as a diazotizing agent in organic solvents, converting the primary amine into a highly reactive diazonium salt. Copper(II) chloride facilitates the reductive dediazoniation, releasing nitrogen gas and replacing the diazonium group with a hydrogen atom derived from the solvent system.

Methodology:

  • Prepare a solution of copper(II) chloride (100 mmol) and tert-butyl nitrite (50.2 mmol) in a 20:1 mixture of EtOH:MeOH (252 mL).

  • Add Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (50.2 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Continuous nitrogen gas evolution should be observed.

  • Quench the reaction by pouring into water, extract with EtOAc (3×), dry the organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography eluting with hexanes in EtOAc (100:1 to 50:1).

Self-Validation Checkpoint: The product is isolated as an oil. TLC should show a significantly higher Rf value than the starting material due to the loss of the polar amino group. IR spectroscopy must confirm the complete disappearance of the N-H stretching bands (3400-3300 cm⁻¹)[4].

Protocol 3: Cyclocondensation to Thieno[2,3-d]pyrimidine (Antimicrobial Precursor)

Objective: Convert the 2-amino analog into a biologically active fused pyrimidine[9]. Causality: The 2-amino group acts as a nucleophile, attacking the electrophilic carbon of potassium thiocyanate. The acidic environment (HCl) protonates the intermediate, driving the intramolecular cyclization with the adjacent ester group to form the pyrimidine-4(1H)-one ring.

Methodology:

  • Mix Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (0.654 mol) and potassium thiocyanate (1.963 mol) in 1,4-dioxane (325 mL).

  • Add 10% HCl (325 mL) to the mixture to provide the necessary acidic conditions.

  • Reflux the solution for 4 hours.

  • Pour the resulting residue onto a mixture of ice and water. Filter the precipitate with suction and crystallize from a minimal amount of ethanol.

Self-Validation Checkpoint: Monitor reaction progress via TLC (expected Rf ~0.45 in 10% ethyl acetate/n-hexane). The formation of 5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is confirmed by the appearance of a thiocarbonyl (C=S) stretch and an amide carbonyl stretch in the IR spectrum, alongside the disappearance of the distinct ester signal[9].

References

  • Source: jocpr.
  • Source: rjlbpcs.
  • Source: iosrjournals.
  • Source: cerradopub.com.
  • A facile synthesis and fungicidal activities of 2-(alkylamino)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)
  • Source: sciforum.
  • Source: google.com (Google Patents)

Sources

Validation

A Comparative Guide to the Anti-inflammatory Activity of Standard Drugs: A Focus on Diclofenac

This guide provides a comprehensive comparison of the anti-inflammatory activity of standard non-steroidal anti-inflammatory drugs (NSAIDs), with a particular focus on diclofenac. It is intended for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the anti-inflammatory activity of standard non-steroidal anti-inflammatory drugs (NSAIDs), with a particular focus on diclofenac. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of mechanistic actions, comparative efficacy data, and standardized experimental protocols for evaluation.

Introduction to Inflammation and the Role of NSAIDs

Inflammation is a fundamental biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process.[1] The cardinal signs of inflammation are redness, heat, swelling, pain, and loss of function. This complex process is mediated by a variety of chemical messengers, including prostaglandins, leukotrienes, and cytokines.[2][3]

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[5][6][7] Prostaglandins are key mediators that contribute to the classic signs of inflammation.[8]

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of NSAIDs are primarily attributed to their ability to block the activity of COX enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2.[1][7]

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[7][9]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines, growth factors, and bacterial endotoxins.[9][10] It is the primary enzyme responsible for producing the prostaglandins that mediate inflammation and pain.[7][11]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[7]

Diclofenac: A Potent and Broad-Spectrum Inhibitor

Diclofenac is a potent NSAID that exhibits both anti-inflammatory, analgesic, and antipyretic properties.[12][13] Its primary mechanism of action is the inhibition of both COX-1 and COX-2 enzymes, thereby preventing the synthesis of prostaglandins from arachidonic acid.[14][15] Some studies suggest that diclofenac may have a slight selectivity for COX-2.[12][14]

Beyond its effects on the COX pathway, some evidence indicates that diclofenac may also inhibit the lipoxygenase (LOX) pathways, which would reduce the formation of pro-inflammatory leukotrienes.[12][14] This dual inhibition may contribute to its high potency.[12] Other potential mechanisms include the blockage of voltage-dependent sodium channels and the inhibition of phospholipase A2.[12][16]

Comparative Drugs
  • Indomethacin: A potent non-selective COX inhibitor, indomethacin is often used as a standard for comparison in anti-inflammatory studies.[4][5][6] It effectively reduces pain, fever, and inflammation but also carries a risk of gastrointestinal side effects due to its potent inhibition of COX-1.[5][8]

  • Celecoxib: As a selective COX-2 inhibitor, celecoxib was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9][10][17] It primarily targets the COX-2 enzyme at sites of inflammation, with minimal effect on the protective COX-1 enzyme in the stomach and platelets at therapeutic doses.[9][11][18]

Inflammatory Cascade: The Cyclooxygenase and Lipoxygenase Pathways

The inflammatory response is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-LOX, 12-LOX, 15-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGE2, PGI2) Thromboxanes (TXA2) COX1->Prostaglandins COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Gastric_Protection_Platelets Gastric Protection, Platelet Aggregation Prostaglandins->Gastric_Protection_Platelets Leukotrienes Leukotrienes (e.g., LTB4) Lipoxins LOX->Leukotrienes Inflammation_Chemotaxis Inflammation, Chemotaxis Leukotrienes->Inflammation_Chemotaxis

Figure 1: The Cyclooxygenase and Lipoxygenase Inflammatory Pathways.

Comparative Efficacy: In Vitro Data

The inhibitory potency of NSAIDs against COX-1 and COX-2 is a key determinant of their efficacy and side-effect profile. This is typically quantified by the half-maximal inhibitory concentration (IC50).

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Diclofenac 0.0760.0262.9[19][20]
Indomethacin 0.00900.310.029[19][20]
Celecoxib 826.812[19][20]
Ibuprofen 12800.15[19][20]
Piroxicam 47251.9[19]
Meloxicam 376.16.1[19]

A lower IC50 value indicates greater potency. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.

Experimental Protocols for Anti-inflammatory Activity Assessment

To objectively compare the anti-inflammatory activity of a test compound against a standard like diclofenac, a combination of in vitro and in vivo assays is essential.

In Vitro Assays

In vitro assays provide a controlled environment for initial screening and mechanistic studies.[21]

4.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX isoforms.[21]

Principle: The inhibition of prostaglandin E2 (PGE2) production from arachidonic acid by purified COX-1 and COX-2 enzymes is quantified using an ELISA kit.[21]

Experimental Protocol:

  • Preparation: Prepare solutions of the test compound and reference standards (e.g., Diclofenac, Celecoxib) in a suitable solvent like DMSO.

  • Reaction Setup: In a 96-well plate, add reaction buffer, purified COX-1 or COX-2 enzyme, and cofactors.

  • Inhibitor Addition: Add various concentrations of the test compounds and standards to the wells. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination and Measurement: Stop the reaction and measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

In_Vitro_Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitors) Reaction_Setup Set up Reaction in 96-well Plate Start->Reaction_Setup Pre_incubation Pre-incubate with Inhibitor (37°C, 15-30 min) Reaction_Setup->Pre_incubation Initiate_Reaction Add Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate Incubate (37°C, 10-20 min) Initiate_Reaction->Incubate Terminate_Measure Terminate Reaction & Measure PGE2 (ELISA) Incubate->Terminate_Measure Analyze Calculate % Inhibition & IC50 Values Terminate_Measure->Analyze

Figure 2: Workflow for In Vitro COX Inhibition Assay.

4.1.2. Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[22]

Principle: When proteins are denatured by heat, they lose their tertiary and secondary structures and express antigens, which are associated with inflammatory conditions. This assay measures the ability of a test compound to inhibit heat-induced denaturation of bovine serum albumin (BSA).[22]

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the test compound or standard drug (e.g., Diclofenac) at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.3), and 0.2 mL of 5% w/v aqueous solution of BSA.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Heat the mixture at 57°C for 3 minutes.

  • Cooling: Cool the mixture and measure the turbidity at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation.

In Vivo Assays

In vivo models are crucial for evaluating the overall anti-inflammatory effect of a compound in a living organism.[23][24]

4.2.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[23][25]

Principle: Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[25]

Experimental Protocol:

  • Animal Grouping: Divide rats into groups: control (vehicle), standard (e.g., Diclofenac), and test compound groups at various doses.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Inflammation Induction: After a set time (e.g., 1 hour), inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In_Vivo_Workflow Start Animal Acclimatization & Grouping Drug_Admin Administer Test Compound, Standard (Diclofenac), or Vehicle Start->Drug_Admin Induce_Inflammation Inject Carrageenan into Rat Hind Paw Drug_Admin->Induce_Inflammation Measure_Edema Measure Paw Volume (Plethysmometer) at Time Intervals Induce_Inflammation->Measure_Edema Analyze Calculate % Inhibition of Edema Measure_Edema->Analyze End Data Interpretation Analyze->End

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.

4.2.2. Acetic Acid-Induced Vascular Permeability in Mice

This model assesses the effect of a compound on increased vascular permeability, an early event in inflammation.[26]

Principle: Intraperitoneal injection of acetic acid causes an increase in vascular permeability, leading to the leakage of plasma proteins into the peritoneal cavity. The amount of leaked dye (Evans blue) is quantified to assess the anti-inflammatory effect.[26]

Experimental Protocol:

  • Animal Grouping and Drug Administration: Similar to the paw edema model.

  • Inflammation and Dye Injection: One hour after drug administration, inject 0.25 mL of 0.6% v/v acetic acid intraperitoneally, followed immediately by an intravenous injection of Evans blue dye.

  • Peritoneal Fluid Collection: After 30 minutes, sacrifice the animals and collect the peritoneal fluid.

  • Dye Quantification: Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 590 nm.

  • Data Analysis: A decrease in the dye concentration in the treated groups compared to the control group indicates a reduction in vascular permeability.

Conclusion

Diclofenac remains a potent and widely used NSAID due to its effective inhibition of both COX isoforms and potentially other inflammatory pathways. Understanding its comparative efficacy and the standardized methods for evaluating anti-inflammatory activity is crucial for the development of new and improved anti-inflammatory agents. The selective inhibition of COX-2, as seen with celecoxib, offers a therapeutic advantage in terms of gastrointestinal safety. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment and comparison of novel anti-inflammatory compounds against established standards like diclofenac.

References
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  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715–1731. [Link]

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  • Livin, T. M., & Rentea, M. (2024, May 28). Indomethacin. In StatPearls. StatPearls Publishing. [Link]

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  • MDPI. (2023, October 8). Indomethacin-Induced Inflammation in Brief. [Link]

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  • Mashima, R., & Okuyama, T. (2021). Regulation of Tissue Inflammation by 12-Lipoxygenases. International journal of molecular sciences, 22(9), 5005. [Link]

  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]

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  • Oreate AI. (2026, January 29). The Cyclooxygenase Pathway: Unraveling the Body's Inflammatory Symphony. [Link]

  • Mashima, R., & Okuyama, T. (2015). The role of lipoxygenases in pathophysiology; new insights and future perspectives. Redox biology, 6, 297–310. [Link]

  • Hedrick, C. C. (2006). Lipoxygenase Pathways as Mediators of Early Inflammatory Events in Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 26(6), 1214–1221. [Link]

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  • Gilroy, D. W., Colville-Nash, P. R., Willis, D., Chivers, J., Paul-Clark, M. J., & Willoughby, D. A. (1999). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences of the United States of America, 96(19), 10837–10842. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 4,5-dimethylthiophene-3-carboxylate

Advanced Laboratory Safety and Operational Guide: Handling Ethyl 4,5-dimethylthiophene-3-carboxylate Introduction Ethyl 4,5-dimethylthiophene-3-carboxylate (CAS: 19156-44-6; Molecular Formula: C9H12O2S) is a critical bui...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling Ethyl 4,5-dimethylthiophene-3-carboxylate

Introduction Ethyl 4,5-dimethylthiophene-3-carboxylate (CAS: 19156-44-6; Molecular Formula: C9H12O2S) is a critical building block in medicinal chemistry, frequently utilized to introduce thiophene bioisosteres into drug candidates[1]. While highly valuable for structural activity relationship (SAR) optimization, thiophene carboxylate esters present specific occupational hazards, primarily related to dermal and mucosal irritation[2][3]. This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring scientific integrity and uncompromising laboratory safety.

Hazard Profile and Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Ethyl 4,5-dimethylthiophene-3-carboxylate is a lipophilic ester. Its lipophilicity allows it to rapidly partition into the stratum corneum of the skin. Once absorbed, the ester functionality can undergo localized hydrolysis mediated by skin esterases, generating the corresponding thiophene carboxylic acid and ethanol. This localized acidification drives the acute irritation response[3].

Table 1: GHS Hazard Classification and Causality

GHS CodeHazard StatementMechanistic Causality
H315 Causes skin irritationLipophilic penetration followed by enzymatic hydrolysis, leading to a localized pH drop in the epidermis[3].
H319 Causes serious eye irritationDirect interaction with the aqueous tear film causes rapid ester hydrolysis and subsequent corneal protein denaturation[3].
H335 May cause respiratory irritationVolatilization of the ester (especially if heated during synthesis) allows inhalation; interacts with mucosal membranes in the respiratory tract[2].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic PPE. The selection must be targeted against the specific physicochemical properties of the thiophene ester.

Table 2: Required PPE and Selection Rationale

PPE CategorySpecificationScientific Rationale
Gloves 100% Nitrile (minimum 0.11 mm thickness), double-gloved.Nitrile provides excellent resistance to lipophilic organic esters. Double-gloving ensures a self-validating barrier; if the outer glove is compromised, the inner glove protects the skin during immediate doffing[2].
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Safety glasses are insufficient. Vapors and micro-droplets can bypass standard glasses. Goggles create a sealed micro-environment protecting the tear film[3].
Body Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent exposure of the wrists. The FR rating is required as the compound is often used in conjunction with flammable organic solvents during synthesis[2].
Respirator N/A (if handled in a certified fume hood).The primary engineering control (fume hood) negates the need for an N95/P100 mask unless a spill occurs outside the hood[2].

Operational Workflow: From Storage to Synthesis

To maintain both the chemical integrity of the reagent and the safety of the operator, follow this procedural workflow.

G Start 1. Reagent Retrieval (2-8°C Storage) Equilibrate 2. Thermal Equilibration (Prevent Condensation) Start->Equilibrate PPE 3. Don Targeted PPE (Nitrile, Goggles) Equilibrate->PPE FumeHood 4. Transfer to Certified Fume Hood PPE->FumeHood Reaction 5. Execute Synthesis (Inert Atmosphere) FumeHood->Reaction Spill Spill Detected? Reaction->Spill Cleanup Decontamination Protocol Spill->Cleanup Yes Waste 6. Halogen-Free Organic Waste Spill->Waste No Cleanup->Waste

Step-by-step workflow for the safe handling and processing of Ethyl 4,5-dimethylthiophene-3-carboxylate.

Step-by-Step Handling Methodology:

  • Retrieval and Equilibration: Retrieve the sealed container from 2-8°C storage[1]. Crucial Step: Allow the container to equilibrate to room temperature in a desiccator before opening. Opening a cold container introduces atmospheric moisture, which can prematurely hydrolyze the ester, degrading the reagent and increasing the concentration of the irritating carboxylic acid.

  • PPE Verification: Don the required PPE (Table 2). Inspect nitrile gloves for micro-tears by inflating them slightly before wearing.

  • Fume Hood Setup: Ensure the fume hood sash is positioned at the certified operational height. Place the reagent, a calibrated microbalance, and all receiving vessels at least 6 inches inside the hood to ensure optimal laminar flow capture[2].

  • Transfer and Weighing: Use a static-free spatula. Thiophene derivatives can sometimes carry static charges; using a grounded or anti-static tool prevents the powder/crystals from aerosolizing.

  • Inert Atmosphere: If setting up a reaction, flush the receiving flask with Argon or Nitrogen. This prevents oxidative degradation of the thiophene ring during subsequent heating steps[4].

Spill Response and Decontamination Plan

A self-validating decontamination system requires visual or chemical confirmation that the hazard has been neutralized.

  • Step 1: Isolate. Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-foot radius.

  • Step 2: Absorb. Cover the spill with a chemically inert absorbent (e.g., diatomaceous earth or vermiculite). Do not use paper towels, as the mechanical action of wiping can aerosolize the compound[2].

  • Step 3: Neutralize. Because it is an ester, applying a mild, dilute alkaline solution (e.g., 5% sodium bicarbonate) to the absorbed mass will drive the hydrolysis to the water-soluble sodium salt of the thiophene carboxylate. This significantly reduces its volatility and dermal penetration potential.

  • Step 4: Collect. Scoop the neutralized mass into a wide-mouth polypropylene waste container using a non-sparking tool.

  • Step 5: Validate. Swab the area with a solvent (e.g., ethanol) and check for any residual slickness (indicating remaining ester). Wash the surface with soap and water as a final step.

Disposal Plan

Improper disposal can lead to environmental contamination or dangerous cross-reactions in waste carboys.

  • Waste Categorization: Ethyl 4,5-dimethylthiophene-3-carboxylate contains Carbon, Hydrogen, Oxygen, and Sulfur (C9H12O2S)[1]. It does not contain halogens.

  • Liquid Waste: Dispose of reaction filtrates and solvent washes in the "Non-Halogenated Organic Waste" carboy. Caution: Ensure the carboy does not contain strong oxidizing agents (like nitric acid waste), as the electron-rich thiophene ring is susceptible to violent oxidation[2].

  • Solid Waste: Contaminated gloves, empty vials, and spill absorbents must be placed in a solid hazardous waste bin lined with a heavy-duty polyethylene bag, clearly labeled with "Thiophene Ester Contaminated Debris."

Sources

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